BMK Glycidic Acid (sodium salt)
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H9NaO3 |
|---|---|
Molecular Weight |
200.17 g/mol |
IUPAC Name |
sodium;2-methyl-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1/p-1 |
InChI Key |
LGZQUMKWUFFHOV-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of BMK Glycidic Acid (Sodium Salt)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of BMK Glycidic Acid (sodium salt), also known as sodium 2-methyl-3-phenyloxirane-2-carboxylate. This compound is a significant precursor in the synthesis of phenylacetone (B166967) (P2P), which in turn is a key intermediate in the production of various amphetamine-type stimulants.[1][2] This document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies. The information is intended to support research, forensic analysis, and policy-making related to this substance.
Chemical Identity and Physicochemical Properties
BMK Glycidic Acid (sodium salt) is a white crystalline powder.[3] It is the sodium salt of 2-methyl-3-phenyl-2-oxiranecarboxylic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
| Chemical Name | sodium 2-methyl-3-phenyloxirane-2-carboxylate[4][5] |
| Common Names | BMK Glycidic Acid (sodium salt), P2P methyl glycidic acid sodium salt |
| CAS Number | 5449-12-7[3][6] |
| Molecular Formula | C₁₀H₉NaO₃[4] |
| Molecular Weight | 200.17 g/mol [4] |
| InChI | InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1/p-1[4] |
| SMILES | CC1(C(O1)C2=CC=CC=C2)C(=O)[O-].[Na+][4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | A crystalline solid | [6] |
| Boiling Point | 334.3°C at 760 mmHg | [3] |
| Flash Point | 136.7°C | [3] |
| Solubility | DMF: 5 mg/mLDMSO: 20 mg/mLPBS (pH 7.2): 10 mg/mL | Cayman Chemical |
| λmax | 221 nm | Cayman Chemical |
| Stability | Store at -20°C for long-term stability. | [7] |
Synthesis of BMK Glycidic Acid (Sodium Salt)
The primary route for the synthesis of BMK Glycidic Acid (sodium salt) involves a two-step process: the Darzens condensation to form a glycidic ester, followed by saponification of the ester to yield the sodium salt.
Step 1: Darzens Glycidic Ester Condensation
The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[8] In the context of BMK Glycidic Acid synthesis, this typically involves the reaction of a phenyl-containing ketone with an α-chloroester.
A general procedure for a Darzens condensation is as follows:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the starting ketone (e.g., acetophenone) and an α-haloester (e.g., ethyl chloroacetate) dissolved in a dry, aprotic solvent such as toluene (B28343).
-
Cool the mixture in an ice bath.
-
Slowly add a solution of a strong base, such as sodium ethoxide or sodium amide, in an appropriate solvent (e.g., ethanol) dropwise, ensuring the temperature remains low.[9][10]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., toluene or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude glycidic ester.[11]
Step 2: Saponification of the Glycidic Ester
Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid. In this step, the glycidic ester is treated with a base, typically sodium hydroxide (B78521), to yield BMK Glycidic Acid (sodium salt).[12]
A general procedure for the saponification of a glycidic ester is as follows:
-
Dissolve the crude glycidic ester in a suitable solvent, such as ethanol.
-
Add an aqueous solution of sodium hydroxide to the solution.
-
Heat the mixture and stir for several hours until the saponification is complete, as monitored by TLC.
-
Cool the reaction mixture and remove the organic solvent under reduced pressure.
-
The resulting aqueous solution contains the sodium salt of the glycidic acid. The product can be isolated by precipitation (e.g., by adding a saturated sodium chloride solution, a process known as "salting out") and collected by filtration.[13][14]
Caption: Synthetic pathway for BMK Glycidic Acid (sodium salt).
Chemical Reactions and Significance
The primary significance of BMK Glycidic Acid (sodium salt) lies in its role as a precursor to phenylacetone (P2P or BMK). This conversion is typically achieved through acid-catalyzed decarboxylation.
Decarboxylation to Phenylacetone (BMK)
Upon treatment with a mineral acid (e.g., hydrochloric acid) and heating, BMK Glycidic Acid undergoes ring-opening and decarboxylation to yield phenylacetone.[15]
Caption: Conversion of BMK Glycidic Acid to Phenylacetone.
Phenylacetone is a controlled substance due to its use in the illicit manufacture of methamphetamine and amphetamine.[16][17]
Analytical Methodologies
The identification and quantification of BMK Glycidic Acid (sodium salt) are crucial for forensic and regulatory purposes. Several analytical techniques are employed for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of the sodium salt, derivatization to a more volatile ester (e.g., methyl ester) is often necessary prior to analysis.
-
Sample Preparation: Dissolve a known amount of the sample in a suitable organic solvent. If derivatization is required, treat the sample with a suitable reagent (e.g., diazomethane (B1218177) or a silylating agent).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature ramp starting from a low temperature (e.g., 50-100°C) to a high temperature (e.g., 280-300°C) to ensure separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-400).
-
Ion Source Temperature: Typically 230°C.
-
Quadrupole Temperature: Typically 150°C.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of non-volatile and thermally labile compounds like BMK Glycidic Acid (sodium salt).
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
-
HPLC Conditions:
-
Column: A reversed-phase column (e.g., C18, 250 mm x 4.6 mm, 5 µm).[18]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase can be adjusted to optimize the separation.[18]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
-
Detector: A UV detector set at the λmax of the compound (221 nm). An Evaporative Light Scattering Detector (ELSD) can also be used, especially for compounds lacking a strong chromophore.[19][20]
-
Spectroscopic Methods
¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of BMK Glycidic Acid and its derivatives. The spectra would provide information on the number and types of protons and carbons in the molecule, confirming the presence of the phenyl group, the methyl group, and the epoxide ring.
FTIR spectroscopy can be used to identify the functional groups present in the molecule. Key characteristic peaks would include those for the carboxylate group (around 1600-1550 cm⁻¹ and 1400 cm⁻¹), the C-O-C stretching of the epoxide ring, and the C-H stretching of the aromatic and aliphatic parts of the molecule.
The mass spectrum of the derivatized compound would show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that can be used for its identification.
References
- 1. labcompare.com [labcompare.com]
- 2. Buy 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 [smolecule.com]
- 3. Page loading... [guidechem.com]
- 4. BMK Glycidic Acid Sodium | C10H9NaO3 | CID 23698058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid | C10H10NaO3+ | CID 24182395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BMK Glycidic Acid (sodium salt) CAS#: 5449-12-7 [m.chemicalbook.com]
- 7. PMK Glycidic Acid (sodium salt) | Benchchem [benchchem.com]
- 8. Darzens Glycidic Ester Synthesis [unacademy.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. organicreactions.org [organicreactions.org]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. chem.latech.edu [chem.latech.edu]
- 14. Green Chemistry in Teaching Labo [web.njit.edu]
- 15. researchgate.net [researchgate.net]
- 16. Phenylacetone - Wikipedia [en.wikipedia.org]
- 17. Federal Register :: Designation of P2P Methyl Glycidic Acid as a List I Chemical [federalregister.gov]
- 18. nanobioletters.com [nanobioletters.com]
- 19. lcms.cz [lcms.cz]
- 20. helixchrom.com [helixchrom.com]
An In-depth Technical Guide to BMK Glycidic Acid (sodium salt) CAS 5449-12-7
Introduction
Sodium 2-methyl-3-phenyloxirane-2-carboxylate, commonly known as BMK Glycidic Acid (sodium salt), is an analytical reference standard and a well-documented precursor in the synthesis of phenylacetone (B166967) (also known as benzyl (B1604629) methyl ketone or BMK).[1] Phenylacetone is a key intermediate in the production of various amphetamine-type stimulants.[2] This compound's significance in forensic and organic chemistry stems from its role in these synthetic pathways. This guide provides a technical overview of its chemical properties, synthesis, and analysis.
Chemical and Physical Properties
BMK Glycidic Acid (sodium salt) is a white crystalline powder.[3] It is the sodium salt of 2-methyl-3-phenyloxirane-2-carboxylic acid. The presence of a strained oxirane (epoxide) ring, a carboxylic acid group, and a phenyl group defines its chemical reactivity.[4]
Table 1: Physicochemical Properties of BMK Glycidic Acid (sodium salt)
| Property | Value | Source(s) |
| CAS Number | 5449-12-7 | [1] |
| Molecular Formula | C₁₀H₉O₃ • Na | [1] |
| Molecular Weight | 200.2 g/mol | [1] |
| Appearance | White crystalline powder | [3] |
| Boiling Point | 334.3°C at 760 mmHg | [3][5] |
| Density | 1.28 g/cm³ | [3][5] |
| Flash Point | 136.7°C | [3][5] |
| Solubility | DMF: 5 mg/ml; DMSO: 20 mg/ml; PBS (pH 7.2): 10 mg/ml | [1] |
| IUPAC Name | sodium 2-methyl-3-phenyloxirane-2-carboxylate | [6] |
Synthesis and Chemical Reactions
The corresponding acid, BMK Glycidic Acid, is commonly synthesized via the Darzens condensation reaction.[7] This involves the reaction of an α-haloester with a ketone in the presence of a base to form a glycidic ester, which is then hydrolyzed.[4]
The logical flow for synthesizing the parent acid involves the condensation of a ketone with an α-haloester followed by hydrolysis of the resulting glycidic ester.
This protocol is a generalized representation based on established chemical principles of the Darzens condensation and subsequent hydrolysis.[4] It is intended for informational purposes for qualified researchers.
-
Condensation: To a cooled solution of sodium ethoxide in absolute ethanol, a mixture of acetophenone and ethyl 2-chloropropionate is added dropwise with stirring. The reaction temperature is maintained below 10°C.
-
Work-up: After the addition is complete, the mixture is stirred for several hours at room temperature. The reaction is then quenched by pouring it into ice water. The aqueous layer is extracted with diethyl ether.
-
Purification (Ester): The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude glycidic ester.
-
Hydrolysis: The crude ester is then refluxed with an aqueous solution of a strong acid, such as hydrochloric acid, to facilitate hydrolysis.[8]
-
Isolation (Acid): Upon cooling, the resulting BMK Glycidic Acid may precipitate and can be collected by filtration.
-
Salt Formation: The isolated acid is dissolved in a suitable solvent and neutralized with a stoichiometric amount of sodium hydroxide (B78521) or sodium carbonate to yield the sodium salt.[9] The final product is then isolated, typically by evaporation of the solvent.
Key Chemical Transformation: Conversion to Phenylacetone (BMK)
The primary significance of BMK Glycidic Acid in forensic science is its conversion to phenylacetone (BMK). This is achieved through acid-catalyzed hydrolysis and decarboxylation. The reaction proceeds by opening the epoxide ring, followed by the loss of carbon dioxide.[8]
It is important to note that this conversion can also lead to the formation of an isomeric byproduct, 1-phenyl-1-propanone (P1P), which can serve as a marker compound in forensic analysis to identify the synthetic route used.[2][8]
Analytical Methodologies
The identification and quantification of BMK Glycidic Acid and related compounds are crucial in forensic laboratories. Gas chromatography-mass spectrometry (GC-MS) is a primary technique used for this purpose.[2]
A typical forensic analysis workflow involves sample preparation, instrumental analysis, and data interpretation to confirm the presence of the target analyte.
This protocol is a representative example for the analysis of related compounds and is intended for educational purposes.
-
Sample Preparation: A small, accurately weighed portion of the sample is dissolved in a suitable solvent like methanol (B129727) or ethyl acetate.
-
Injection: 1 µL of the prepared sample is injected into the GC-MS system.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/minute.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230°C.
-
-
Data Analysis: The resulting mass spectrum of the analyte peak is compared with a reference spectrum of a certified BMK Glycidic Acid standard.[1]
Table 2: Representative Mass Spectral Data (for the parent acid)
| m/z (Mass-to-charge ratio) | Interpretation |
| 178 | Molecular Ion [M]⁺ (for the acid) |
| 133 | [M - COOH]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl ion) |
Note: Data is illustrative for the parent acid (C₁₀H₁₀O₃, MW 178.2) as the sodium salt is not volatile for GC-MS without derivatization or pyrolysis.[10]
Conclusion
BMK Glycidic Acid (sodium salt) is a compound of significant interest primarily due to its role as a direct precursor to phenylacetone, a controlled substance intermediate. A thorough understanding of its chemical properties, synthesis routes, and analytical profiles is essential for professionals in organic synthesis, forensic science, and regulatory enforcement. The methods and data presented in this guide offer a technical foundation for these applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Identification of specific markers for amphetamines synthesized from glycidic acid pre-precursors and retrospective search in German profiling database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 | Benchchem [benchchem.com]
- 5. Ecasb | BMK CAS: 5449-12-7 BMK Glycidic Acid (sodium salt) [ecasb.com]
- 6. Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid | C10H10NaO3+ | CID 24182395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to 2-methyl-3-phenyloxirane-2-carboxylic acid sodium salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectral characteristics of 2-methyl-3-phenyloxirane-2-carboxylic acid sodium salt. This compound, a notable glycidic acid derivative, serves as a significant intermediate in various organic syntheses, particularly within the pharmaceutical industry.
Core Chemical and Physical Data
2-methyl-3-phenyloxirane-2-carboxylic acid and its sodium salt are characterized by the presence of a strained oxirane (epoxide) ring and a carboxylic acid or carboxylate group. These functional groups are key to its reactivity. The sodium salt form generally enhances aqueous solubility.
| Property | Value | Reference(s) |
| Chemical Name | Sodium 2-methyl-3-phenyloxirane-2-carboxylate | [1][2] |
| Synonyms | BMK Glycidic Acid (sodium salt), BPOC Acid | [1] |
| CAS Number | 5449-12-7 | [1][2] |
| Molecular Formula | C₁₀H₉NaO₃ | [1] |
| Molecular Weight | 201.17 g/mol | [2] |
| Appearance | Colorless to light yellow solid | [1] |
| Aqueous Solubility | Up to 3.2 g/L | [3] |
Data for the corresponding free acid (2-methyl-3-phenyloxirane-2-carboxylic acid):
| Property | Value | Reference(s) |
| CAS Number | 25547-51-7 | [3][4] |
| Molecular Formula | C₁₀H₁₀O₃ | [3][5] |
| Molecular Weight | 178.18 g/mol | [3][5] |
| Melting Point | 94.34 °C (for racemic form) | [3] |
| Aqueous Solubility | 1762 mg/L at 25°C | [3] |
| pKa (approximate) | 4-5 (typical for carboxylic acids) | [6] |
Synthesis and Experimental Protocols
The primary route for synthesizing 2-methyl-3-phenyloxirane-2-carboxylic acid and its sodium salt is through the Darzens condensation, followed by hydrolysis of the resulting glycidic ester.
Logical Workflow for Synthesis
Caption: Synthesis workflow from starting materials to the final sodium salt.
Experimental Protocol 1: Darzens Condensation
This protocol describes the synthesis of the intermediate, ethyl 2-methyl-3-phenyloxirane-2-carboxylate, from acetophenone and an α-haloester.[7][8]
-
Preparation of Base: Prepare a solution of sodium ethoxide in absolute ethanol (B145695) or ether in a flask equipped with a dropping funnel and a condenser, under an inert atmosphere (e.g., N₂).[7][8]
-
Reaction Mixture: A mixture of freshly distilled acetophenone and ethyl chloroacetate (B1199739) is added dropwise to the stirred suspension of sodium ethoxide. The temperature should be maintained between 0 and 10 °C using an ice bath.[7]
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to stir for several hours at room temperature.[7] The mixture may become a thick white paste.[8]
-
Workup: The mixture is then poured into ice-cold water.[7][8] If necessary, the solution can be neutralized with a small amount of acetic acid.[8]
-
Extraction and Purification: The aqueous layer is extracted with ether. The combined ethereal extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude glycidic ester can then be purified by distillation under reduced pressure.[7]
Experimental Protocol 2: Hydrolysis to the Sodium Salt
This protocol outlines the saponification of the glycidic ester to yield the sodium salt of the carboxylic acid.[9][10]
-
Preparation: To an ice-cold solution of sodium ethoxide in absolute ethanol, add one equivalent of water.[9][10]
-
Hydrolysis: Slowly add a solution of the crude ethyl 2-methyl-3-phenyloxirane-2-carboxylate in ethanol to the prepared aqueous ethoxide solution.[10]
-
Precipitation: The addition of dry ether to the reaction mixture will cause the precipitation of the sodium salt of the glycidic acid.[9]
-
Isolation: The precipitated white solid is filtered, washed with cold water, and dried in a desiccator to yield the final product.[8]
Spectral Data and Characterization
Due to the limited availability of experimental spectra in public literature for the specific title compound, this section provides expected spectral characteristics based on its functional groups and data from closely related compounds.
Infrared (IR) Spectroscopy
The IR spectrum of the free carboxylic acid is expected to show two dominant absorptions:
-
O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H of the carboxylic acid dimer.[3][11]
-
C=O Stretch: A strong, sharp peak corresponding to the carbonyl stretch of the carboxylic acid should appear around 1700-1725 cm⁻¹.[3][11]
For the sodium salt, the broad O-H stretch will be absent, and the carboxylate (COO⁻) asymmetric and symmetric stretching bands will appear around 1610 cm⁻¹ and 1400 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the protons on the phenyl group.
-
Oxirane Proton: A singlet or a narrow multiplet for the proton on the oxirane ring adjacent to the phenyl group.
-
Methyl Protons: A singlet for the methyl group protons attached to the oxirane ring.
-
Carboxylic Acid Proton: For the free acid, a broad singlet, typically downfield around 12 ppm, which is exchangeable with D₂O.[11]
¹³C NMR:
-
Carbonyl Carbon: The carboxylic acid or carboxylate carbon is expected to absorb in the range of 165-185 δ.[11]
-
Aromatic Carbons: Signals for the phenyl group carbons will appear in the typical aromatic region of ~125-140 δ.
-
Oxirane Carbons: The two carbons of the epoxide ring would likely appear in the range of 50-70 δ.
-
Methyl Carbon: The methyl group carbon will show a signal in the upfield region of the spectrum.
Mass Spectrometry (MS)
In mass spectrometry, the free carboxylic acid (m/z = 178.18) would likely undergo fragmentation. A potential fragmentation pathway involves the loss of CO₂ (44 Da) and subsequent rearrangements. The molecular ion peak [M]⁺ may be observed, along with characteristic fragments. For instance, a transition of m/z 178 → 135 has been noted as a possibility.[3]
Reactivity and Applications
The unique structure of 2-methyl-3-phenyloxirane-2-carboxylic acid, containing both an epoxide ring and a carboxylic acid group, makes it a versatile intermediate.[5]
-
Epoxide Ring Opening: The strained oxirane ring is susceptible to ring-opening reactions under both acidic and basic conditions, leading to the formation of diols and other functionalized compounds.[3][5]
-
Decarboxylation: Upon hydrolysis and under certain conditions, the glycidic acid can undergo decarboxylation.[9][12]
-
Pharmaceutical Synthesis: This compound is a known precursor in the synthesis of various pharmaceutical agents.[5] It is particularly noted as an intermediate in the synthesis of phenylacetone (B166967) (P2P), which is a precursor for certain psychoactive substances.[5]
Biological Activity and Metabolism
While specific biological activities of 2-methyl-3-phenyloxirane-2-carboxylic acid are not extensively documented, its chemical nature suggests potential biological interactions.[5] As a Brønsted acid, it can donate protons, which may influence its behavior in biological systems.[5] The metabolic fate of carboxylic acid-containing compounds often involves conjugation reactions, such as glucuronidation, to facilitate excretion.[3]
Conclusion
2-methyl-3-phenyloxirane-2-carboxylic acid sodium salt is a key chemical intermediate with well-defined synthesis routes. Its physicochemical properties are largely dictated by its oxirane and carboxylate functionalities. While detailed experimental spectral and biological data are not widely available in public scientific literature, its structural characteristics and the established reactivity of its functional groups provide a solid foundation for its application in targeted organic synthesis. Researchers and drug development professionals should handle this compound with appropriate safety measures, considering its reactivity and potential applications.
References
- 1. chembk.com [chembk.com]
- 2. Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid | C10H10NaO3+ | CID 24182395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 | Benchchem [benchchem.com]
- 4. 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 | ABA54751 [biosynth.com]
- 5. Buy 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 [smolecule.com]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 12. Darzens Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium BMK Glycidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 3-(1,3-benzodioxol-5-yl)-2-methyl-2-oxiranecarboxylate, commonly known as sodium BMK glycidate, is a chemical compound that has garnered significant attention primarily as a precursor in the synthesis of phenylacetone (B166967) (P2P), which itself is a key intermediate in the production of certain amphetamine-type stimulants. This technical guide provides a comprehensive overview of the known physical and chemical properties of sodium BMK glycidate, including its synthesis, reactivity, and analytical characterization. Detailed experimental protocols and data are presented to serve as a valuable resource for researchers in the fields of organic chemistry, analytical chemistry, and forensic science.
Chemical Identity and Structure
-
Chemical Name: Sodium 3-(1,3-benzodioxol-5-yl)-2-methyl-2-oxiranecarboxylate
-
Common Name: Sodium BMK glycidate
-
CAS Number: 5449-12-7[1]
-
Molecular Formula: C₁₀H₉NaO₃[1]
-
Molecular Weight: The theoretical molecular weight is approximately 200.17 g/mol .[2] Values from different suppliers may vary slightly, for instance, 200.2 g/mol .[1]
The structure of sodium BMK glycidate features a sodium carboxylate, a methyl group, and a phenyl group attached to an oxirane (epoxide) ring.
Physical Properties
Sodium BMK glycidate is typically encountered as a crystalline solid.[1] A summary of its key physical properties is provided in the table below. It should be noted that some of these values are reported from chemical suppliers and may not have been independently verified in peer-reviewed literature.
| Property | Value | Source(s) |
| Appearance | Crystalline solid | [1] |
| Boiling Point | 334.3 °C at 760 mmHg | Guidechem |
| Density | 1.28 g/cm³ | Guidechem |
| Flash Point | 136.7 °C | Guidechem |
| Refractive Index | 1.575 | Guidechem |
| Solubility | DMF: 5 mg/mLDMSO: 20 mg/mLPBS (pH 7.2): 10 mg/mL | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | Stable for at least 4 years at -20°C. Degrades at room temperature. | [1] |
Chemical Properties and Reactivity
The chemical behavior of sodium BMK glycidate is largely dictated by the presence of the strained oxirane ring and the carboxylate group.
Acid-Catalyzed Hydrolysis and Decarboxylation
The most significant reaction of sodium BMK glycidate is its conversion to phenylacetone (P2P) under acidic conditions. This transformation proceeds via a two-step mechanism:
-
Epoxide Ring Opening: In the presence of an acid, the epoxide ring is protonated, making it susceptible to nucleophilic attack by water. This leads to the formation of a diol intermediate.
-
Decarboxylation: The resulting β-keto acid intermediate is unstable and readily undergoes decarboxylation (loss of CO₂) to yield phenylacetone.
This reaction is of significant interest in forensic chemistry as it represents the primary route for the illicit production of P2P from BMK glycidate.[3][4]
Stability
Sodium BMK glycidate is reported to be stable for extended periods when stored at -20°C.[1] However, it is known to degrade at room temperature. The presence of acid will accelerate its degradation to phenylacetone.
Experimental Protocols
Synthesis of Sodium BMK Glycidate (Representative Method)
The synthesis of sodium BMK glycidate is typically achieved through the Darzens condensation reaction, which involves the reaction of an α-haloester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[5][6][7][8][9] The resulting ester is then saponified to the sodium salt.
Materials:
-
Ethyl 2-chloropropionate
-
Sodium ethoxide
-
Toluene
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Darzens Condensation: In a round-bottom flask, dissolve benzaldehyde (1.0 eq) and ethyl 2-chloropropionate (1.2 eq) in dry toluene. Cool the mixture to 0-5°C in an ice bath. Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise, maintaining the temperature below 10°C. After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).
-
Work-up: Quench the reaction by adding cold water. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl BMK glycidate.
-
Saponification: Dissolve the crude ethyl BMK glycidate in ethanol. Add a 10% aqueous solution of sodium hydroxide (1.1 eq). Heat the mixture at reflux for 1-2 hours or until the saponification is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture to room temperature. The sodium BMK glycidate may precipitate. If not, the volume of the solvent can be reduced under vacuum to induce precipitation. The solid is then collected by filtration, washed with cold ethanol, and dried under vacuum.
Conversion of Sodium BMK Glycidate to Phenylacetone (Representative Method)
Materials:
-
Sodium BMK glycidate
-
Hydrochloric acid (e.g., 3M)
-
Dichloromethane (or other suitable organic solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Hydrolysis and Decarboxylation: Dissolve sodium BMK glycidate in water and place it in a round-bottom flask. Add hydrochloric acid dropwise until the pH is acidic (e.g., pH 1-2). Heat the mixture gently (e.g., 50-60°C) for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of CO₂ gas and by TLC analysis.
-
Work-up: Cool the reaction mixture to room temperature. Extract the mixture with dichloromethane. Combine the organic extracts and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude phenylacetone. The product can be further purified by distillation if necessary.
Analytical Methods
A validated HPLC-UV method is suitable for the quantification of sodium BMK glycidate. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 221 nm[1]
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Due to its low volatility, sodium BMK glycidate requires derivatization prior to GC-MS analysis. A common method is silylation to form a more volatile trimethylsilyl (B98337) (TMS) ester.
-
Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: The sample is heated with the derivatizing agent (e.g., at 70°C for 30 minutes).
-
GC Column: A non-polar column such as a DB-5ms or HP-5ms.
-
Injector Temperature: 250°C
-
Oven Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C).
-
MS Detector: Electron ionization (EI) at 70 eV. The fragmentation pattern of the TMS-derivatized compound would be monitored.
¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of sodium BMK glycidate. Due to its limited solubility in common deuterated organic solvents, a solvent like DMSO-d₆ might be used.
-
Expected ¹H NMR signals: Aromatic protons (multiplet), the proton on the oxirane ring, and the methyl protons (singlet).
-
Expected ¹³C NMR signals: Carboxylate carbon, carbons of the aromatic ring, carbons of the oxirane ring, and the methyl carbon.
FTIR spectroscopy can be used to identify the key functional groups present in sodium BMK glycidate.
-
Expected characteristic peaks:
-
Strong, broad absorption for the carboxylate (COO⁻) asymmetric and symmetric stretching vibrations.
-
C-H stretching vibrations of the aromatic and methyl groups.
-
C=C stretching vibrations of the aromatic ring.
-
C-O stretching vibrations of the epoxide ring.
-
Visualization of Chemical Pathways
Synthesis of Sodium BMK Glycidate via Darzens Condensation
Caption: Workflow for the synthesis of Sodium BMK Glycidate.
Conversion of Sodium BMK Glycidate to Phenylacetone
Caption: Conversion of Sodium BMK Glycidate to Phenylacetone.
Conclusion
This technical guide has summarized the key physical and chemical properties of sodium BMK glycidate, a compound of significant interest in synthetic and forensic chemistry. The provided information on its identity, properties, synthesis, reactivity, and analysis is intended to be a valuable resource for professionals in relevant scientific fields. The experimental protocols are representative and should be adapted and validated for specific laboratory conditions. Further research into the detailed spectroscopic characterization and the development of standardized analytical methods would be beneficial for the scientific community.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BMK Glycidic Acid Sodium | C10H9NaO3 | CID 23698058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. Darzens Reaction [organic-chemistry.org]
BMK Glycidic Acid sodium salt molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-methyl-3-phenyloxirane-2-carboxylate, commonly known as BMK Glycidic Acid sodium salt, is a chemical intermediate primarily recognized for its role in organic synthesis. Its structure, containing both a strained epoxide ring and a carboxylate group, imparts significant reactivity, making it a versatile precursor for various chemical transformations. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity.
Chemical and Physical Properties
BMK Glycidic Acid sodium salt is the sodium salt of 2-methyl-3-phenyloxirane-2-carboxylic acid. The quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | sodium 2-methyl-3-phenyloxirane-2-carboxylate | |
| Common Name | BMK Glycidic Acid sodium salt | |
| CAS Number | 5449-12-7 | |
| Molecular Formula | C₁₀H₉NaO₃ | |
| Molecular Weight | Approximately 201.17 g/mol | [1] |
Synthesis and Experimental Protocols
The synthesis of BMK Glycidic Acid sodium salt is typically a two-step process that begins with the Darzens condensation to form a glycidic ester, followed by saponification (hydrolysis) of the ester to yield the sodium salt.
Experimental Protocol: Darzens Glycidic Ester Condensation
The Darzens condensation is a well-established method for the formation of α,β-epoxy esters (glycidic esters) from the reaction of a ketone or aldehyde with an α-haloester in the presence of a strong base.[2]
Reaction: Benzaldehyde (B42025) + Ethyl 2-chloropropionate → Ethyl 2-methyl-3-phenyloxirane-2-carboxylate
General Procedure:
-
To a solution of benzaldehyde (1.0 equivalent) and ethyl 2-chloropropionate (1.1-1.2 equivalents) in a dry, inert solvent such as toluene (B28343) or methanol, cool the mixture to 0-15°C using an ice bath.[3][4]
-
Slowly add a strong base, such as sodium methoxide (B1231860) (1.5 equivalents), to the cooled and stirred solution. The temperature should be carefully maintained below 15°C during the addition.[3][5]
-
After the addition of the base is complete, the reaction mixture is typically stirred for several hours at room temperature to ensure the completion of the condensation.[3][5]
-
The reaction is then quenched by the addition of cold water.
-
The glycidic ester product is extracted from the aqueous layer using an organic solvent like ethyl acetate.[3]
-
The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude ethyl 2-methyl-3-phenyloxirane-2-carboxylate.[3]
Experimental Protocol: Saponification to the Sodium Salt
Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid.
Reaction: Ethyl 2-methyl-3-phenyloxirane-2-carboxylate + Sodium Hydroxide (B78521) → Sodium 2-methyl-3-phenyloxirane-2-carboxylate + Ethanol (B145695)
General Procedure:
-
The crude glycidic ester is dissolved in a solvent such as ethanol.[3]
-
An aqueous solution of sodium hydroxide (e.g., 10% NaOH) is added to the ester solution.[3][5]
-
The mixture is heated (e.g., to 50-60°C) and stirred for several hours to facilitate the hydrolysis of the ester.[3]
-
Upon completion of the reaction, the ethanol is typically removed under reduced pressure.
-
The resulting aqueous solution contains the sodium salt of the glycidic acid. A special hydrolysis procedure involves treating the ester with one equivalent of sodium ethoxide in absolute ethanol, followed by the addition of one equivalent of water, which can lead to the precipitation of the sodium salt upon the addition of dry ether.[6]
Chemical Reactivity and Signaling Pathways
The chemical reactivity of BMK Glycidic Acid is dominated by the presence of the strained epoxide ring. This ring can be opened under both acidic and basic conditions, leading to a variety of products. For instance, under acidic conditions, the glycidic acid can undergo decarboxylation to form benzyl (B1604629) methyl ketone (BMK), also known as phenyl-2-propanone (P2P).[7]
There is no scientific literature available that describes any interaction of BMK Glycidic Acid or its sodium salt with biological signaling pathways. This compound is known as a synthetic intermediate, and its biological properties have not been a subject of research in the context of drug development or pharmacology.
Mandatory Visualizations
Caption: Synthetic workflow for BMK Glycidic Acid sodium salt.
Caption: Key reactivity pathways of BMK Glycidic Acid.
References
- 1. Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid | C10H10NaO3+ | CID 24182395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benzaldehydes to phenylacetones , Hive Novel Discourse [chemistry.mdma.ch]
- 5. Sciencemadness Discussion Board - Darzen Condensation Difficulties - any tips? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of BMK Glycidic Acid (Sodium Salt) in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 2-methyl-3-phenyloxirane-2-carboxylate, commonly known as BMK glycidic acid (sodium salt), is a significant intermediate in organic synthesis, primarily recognized as a precursor to phenylacetone (B166967) (P2P), also referred to as benzyl (B1604629) methyl ketone (BMK). The conversion of BMK glycidic acid to phenylacetone is a key transformation that involves a series of well-established organic reactions. This technical guide provides a comprehensive overview of the mechanism of action of BMK glycidic acid (sodium salt) in the synthesis of phenylacetone, detailing the underlying chemical principles, experimental protocols, and potential side reactions. The synthesis proceeds through a three-step sequence: the Darzens condensation to form the glycidic ester, followed by saponification to the sodium salt, and finally, acid-catalyzed hydrolysis and decarboxylation to yield the target ketone.
Introduction
BMK glycidic acid and its esters are pivotal intermediates in the synthesis of various organic compounds.[1][2] Their primary application lies in their conversion to phenylacetone, a compound of interest in both legitimate industrial applications and forensic chemistry.[3][4] The synthetic pathway to phenylacetone from benzaldehyde (B42025) via a glycidic ester intermediate is a classic example of epoxide chemistry and carbonyl transformations. This guide will elucidate the mechanisms and practical considerations of this synthetic route.
The Synthetic Pathway to Phenylacetone from BMK Glycidic Acid (Sodium Salt)
The overall transformation from a glycidic acid precursor to a ketone involves two main stages: the formation of the glycidic acid salt and its subsequent conversion to the ketone. The synthesis of the glycidic ester precursor is most commonly achieved through the Darzens condensation.
Step 1: Darzens Glycidic Ester Condensation
The Darzens condensation is a reaction between a carbonyl compound (in this case, benzaldehyde) and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[2]
Mechanism:
The reaction is initiated by the deprotonation of the α-haloester at the α-carbon by a strong base, such as sodium ethoxide or sodium methoxide (B1231860), to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting alkoxide intermediate undergoes an intramolecular nucleophilic substitution (SN2) reaction, where the alkoxide displaces the halide to form the epoxide ring of the glycidic ester.[5]
Figure 1: The Darzens condensation pathway.
Step 2: Saponification of the Glycidic Ester
The ethyl ester of BMK glycidic acid is then hydrolyzed under basic conditions in a process known as saponification to yield the sodium salt of BMK glycidic acid.[6]
Mechanism:
The hydroxide (B78521) ion from a base like sodium hydroxide attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide ion and forming the carboxylic acid. The ethoxide ion subsequently deprotonates the carboxylic acid to form the carboxylate salt and ethanol.
Figure 2: Saponification of the glycidic ester.
Step 3: Acid-Catalyzed Hydrolysis and Decarboxylation
The sodium salt of BMK glycidic acid is converted to phenylacetone through acid-catalyzed hydrolysis of the epoxide followed by decarboxylation.[4][7]
Mechanism:
Under acidic conditions, the epoxide oxygen is protonated, making the epoxide ring more susceptible to nucleophilic attack. A water molecule can then attack one of the epoxide carbons. This is followed by a rearrangement and the loss of carbon dioxide (decarboxylation) to form an enol intermediate. The enol then tautomerizes to the more stable keto form, phenylacetone.[4]
It is important to note that the regioselectivity of the epoxide ring-opening can lead to the formation of a side product, 1-phenyl-1-propanone (P1P).[7][8]
Figure 3: Acid-catalyzed decarboxylation pathway.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of phenylacetone from benzaldehyde, adapted from a procedure for a substituted benzaldehyde.[9]
One-Pot Synthesis of Phenylacetone
Materials:
-
Benzaldehyde
-
Methyl 2-chloropropionate
-
Sodium methoxide
-
Sodium hydroxide
-
Hydrochloric acid (15% aqueous solution)
-
Magnesium sulfate
Procedure:
-
Darzens Condensation: To a three-neck round-bottom flask equipped with a thermometer and a stir bar, add benzaldehyde (100 mmol) and methyl 2-chloropropionate (150 mmol). Add 100 mL of methanol to dissolve the benzaldehyde. While maintaining the reaction mixture at 15°C, add a solution of sodium methoxide (150 mmol) in 50 mL of methanol dropwise over 40 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Saponification: Add the reaction mixture to a solution of sodium hydroxide (250 mmol) in 40 mL of water while keeping the temperature at 20°C. Stir the mixture at room temperature overnight.
-
Hydrolysis and Decarboxylation: Acidify the mixture to a pH of 3.5 with a 15% aqueous hydrochloric acid solution. Heat the solution on a water bath at 65°C for two hours to facilitate decarboxylation.
-
Workup: Remove the methanol by rotary evaporation. Isolate the crude phenylacetone by steam distillation. Extract the distillate with toluene (3 x 75 mL). Dry the combined toluene phases over magnesium sulfate. Remove the toluene by rotary evaporation to yield phenylacetone as a clear yellow oil.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Compound | Sodium 2-methyl-3-phenyloxirane-2-carboxylate | |
| CAS Number | 5449-12-7 | [10] |
| Molecular Formula | C₁₀H₉NaO₃ | [10] |
| Molecular Weight | 200.17 g/mol | [10] |
| IUPAC Name | sodium;2-methyl-3-phenyloxirane-2-carboxylic acid | [10] |
| Compound | Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | |
| CAS Number | 41232-97-7 | [2] |
| Molecular Formula | C₁₂H₁₄O₃ | [2] |
| Molecular Weight | 206.24 g/mol | [2] |
| IUPAC Name | ethyl 2-methyl-3-phenyloxirane-2-carboxylate | [2] |
Reaction Data (Representative)
| Reaction Step | Starting Materials | Product | Yield | Reference |
| Darzens, Saponification, Decarboxylation (One-Pot) | 2,5-Dimethoxybenzaldehyde, Methyl 2-chloropropionate | 2,5-Dimethoxyphenylacetone | 77% | [9] |
Spectroscopic Data (for Analogous Compounds)
Note: The following data is for compounds structurally related to the intermediates in the synthesis of BMK glycidic acid.
Ethyl 2-(3,5-dimethoxybenzoyl)-3-phenyloxirane-2-carboxylate [6]
-
¹H NMR (400 MHz, CDCl₃): δ 7.50 (d, J = 6.8 Hz, 2 H), 7.39-7.34 (m, 3 H), 7.24 (s, 2 H), 6.71 (s, 1 H), 4.60 (s, 1 H), 4.05- 3.90 (m, 2 H), 3.85 (s, 6 H), 0.90 (t, J = 7.2 Hz, 3 H).
-
¹³C NMR (100 MHz, CDCl₃): δ 190.1, 164.7, 161.0, 136.0, 131.9, 128.8, 128.2, 126.6, 107.1, 106.7, 67.6, 62.1, 61.9, 55.6, 13.7.
-
MS (EI): m/z (%) = 356 (M+, 17.58), 165 (100).
Conclusion
The synthesis of phenylacetone from BMK glycidic acid (sodium salt) is a well-defined process in organic chemistry that relies on the fundamental reactions of Darzens condensation, saponification, and acid-catalyzed decarboxylation. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and minimizing the formation of byproducts. The provided experimental protocol offers a practical guide for this synthesis, while the tabulated data serves as a useful reference for researchers in the field. Further investigation into the specific reaction kinetics and the influence of various catalysts could provide deeper insights and potentially lead to more efficient synthetic routes.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | C12H14O3 | CID 12321596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Saponification-Typical procedures - operachem [operachem.com]
- 4. 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 | Benchchem [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benzaldehydes to phenylacetones , Hive Novel Discourse [chemistry.mdma.ch]
- 10. Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid | C10H10NaO3+ | CID 24182395 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of BMK Glycidic Acid Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sodium salt of 2-methyl-3-phenyloxirane-2-carboxylic acid, commonly known as BMK Glycidic Acid sodium salt, is a significant chemical intermediate. Primarily recognized as a precursor in the synthesis of phenylacetone (B166967) (also known as benzyl (B1604629) methyl ketone or BMK), it is a compound of interest in forensic chemistry and for regulatory bodies worldwide. This technical guide provides an in-depth overview of the key spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for BMK Glycidic Acid sodium salt, along with the fundamental experimental protocols for their acquisition. This information is crucial for the accurate identification and characterization of this compound in various analytical settings.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of BMK Glycidic Acid sodium salt is presented in Table 1.
| Property | Value |
| Chemical Name | Sodium 2-methyl-3-phenyloxirane-2-carboxylate |
| CAS Number | 5449-12-7 |
| Molecular Formula | C₁₀H₉NaO₃ |
| Molecular Weight | 200.17 g/mol |
| Appearance | Crystalline solid |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While publicly available, detailed NMR spectra for BMK Glycidic Acid sodium salt are not extensively documented in the peer-reviewed literature. However, based on the known structure, the expected chemical shifts for ¹H and ¹³C NMR can be predicted. These predictions are invaluable for researchers aiming to confirm the identity of this compound.
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the proton on the oxirane ring, and the protons of the methyl group.
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Key signals would include those for the carboxylate carbon, the carbons of the oxirane ring, the carbons of the phenyl group, and the methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of BMK Glycidic Acid sodium salt is expected to exhibit characteristic absorption bands for the carboxylate group, the epoxide ring, and the aromatic ring. Key expected vibrational modes are detailed in Table 2.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Carboxylate (asymm) | ~1600-1550 | Asymmetric stretching |
| Carboxylate (symm) | ~1440-1360 | Symmetric stretching |
| Epoxide (C-O stretch) | ~1250 and ~850-950 | C-O stretching and ring deformation |
| Aromatic C-H | ~3100-3000 | C-H stretching |
| Aromatic C=C | ~1600-1450 | C=C stretching |
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For BMK Glycidic Acid sodium salt, both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) can be employed.
GC-MS: Due to the non-volatile nature of the sodium salt, direct analysis by GC-MS is challenging. Derivatization to a more volatile ester form, such as the methyl ester, is a common approach prior to analysis. Commercial suppliers like Cayman Chemical offer a GC-MS spectral library which may contain data for the derivatized form of BMK Glycidic Acid.[1][2]
ESI-MS: ESI is a soft ionization technique suitable for analyzing ionic compounds like BMK Glycidic Acid sodium salt. The mass spectrum would be expected to show an ion corresponding to the deprotonated acid ([M-Na]⁻) or adducts. The mzCloud database contains ESI-MS data for the free acid form of BMK Glycidic Acid, which can provide valuable fragmentation information.
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate data acquisition. The following sections outline the general methodologies for the spectroscopic analysis of BMK Glycidic Acid sodium salt.
NMR Spectroscopy Protocol
A general workflow for acquiring NMR data is depicted below.
-
Sample Preparation: Dissolve an appropriate amount of BMK Glycidic Acid sodium salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical to avoid interfering signals. Transfer the solution to a standard NMR tube.
-
Instrument Setup: Place the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Set the parameters for the desired experiment (e.g., ¹H, ¹³C, COSY, HSQC). This includes setting the number of scans, pulse width, and acquisition time.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. Subsequent processing steps include phase correction, baseline correction, and referencing the spectrum to a known standard (e.g., TMS or the residual solvent peak).
IR Spectroscopy Protocol
The following diagram illustrates a typical workflow for obtaining an IR spectrum.
-
Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.
-
Background Spectrum: A background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal) is collected to account for atmospheric and instrumental interferences.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.
-
Data Processing: The background spectrum is subtracted from the sample spectrum. Further processing may include baseline correction and peak labeling.
Mass Spectrometry Protocol (ESI-MS)
The workflow for ESI-MS analysis is outlined below.
-
Sample Preparation: Dissolve the BMK Glycidic Acid sodium salt in a solvent compatible with ESI-MS, such as methanol or an acetonitrile/water mixture. The solution should be diluted to a low concentration (typically in the µg/mL to ng/mL range) to avoid ion source saturation.
-
Instrument Setup and Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
-
Sample Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Parameter Optimization: Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) and mass analyzer settings to obtain a stable and strong signal for the analyte.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range. If further structural information is needed, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion, any adducts, and characteristic fragment ions.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic and analytical characteristics of BMK Glycidic Acid sodium salt. While comprehensive, publicly available spectral data remains limited, the information and protocols presented here offer a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and analyze this important chemical intermediate. The use of standardized analytical reference materials is highly recommended for the definitive confirmation of its identity.
References
The Pivotal Role of Glycidic Acid Derivatives in Modern Pharmaceutical Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Glycidic acid derivatives, characterized by their reactive epoxide ring and carboxylic acid functionality, have emerged as indispensable chiral building blocks in the synthesis of a wide array of pharmaceuticals. Their utility spans from the creation of complex cardiovascular and anticancer drugs to the development of novel antiviral agents. The inherent strain of the oxirane ring allows for stereospecific ring-opening reactions, providing a powerful tool for introducing chirality and constructing intricate molecular architectures. This guide delves into the synthesis, application, and mechanisms of action of key glycidic acid derivatives in pharmaceutical development, offering detailed experimental protocols, quantitative data, and visual pathway representations to support researchers in this dynamic field.
Synthesis of Glycidic Acid Derivatives: The Darzens Condensation
The Darzens condensation, also known as the glycidic ester condensation, remains a cornerstone for the synthesis of α,β-epoxy esters (glycidic esters).[1][2][3] This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base.[2][4]
Experimental Protocol: Darzens Condensation of p-Anisaldehyde and Methyl Chloroacetate (B1199739)
This protocol describes the synthesis of the methyl ester of 3-(4-methoxyphenyl)glycidic acid, a key intermediate in the production of Diltiazem.[5][6]
Materials:
-
p-Anisaldehyde
-
Methyl chloroacetate
-
Sodium methoxide (B1231860)
-
Ice-water
-
Acetic acid
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol in a flask equipped with a dropping funnel and a stirrer, and cool to -10°C in an ice-salt bath.
-
Slowly add a solution of p-anisaldehyde (1.0 equivalent) and methyl chloroacetate (1.5 equivalents) dropwise to the sodium methoxide solution over 3 hours, maintaining the temperature between -10°C and -5°C with vigorous stirring.
-
After the addition is complete, continue stirring at -5°C for an additional 2 hours, followed by 3 hours at room temperature.
-
Pour the reaction mixture into ice-water containing a small amount of acetic acid to neutralize the excess base.
-
Filter the precipitated white solid, wash with cold water, and dry under vacuum to yield the crude methyl 3-(4-methoxyphenyl)glycidate.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data: Darzens Condensation Yields
The yields of the Darzens condensation can vary depending on the substrates and reaction conditions.
| Aldehyde | α-Haloester | Base | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| 4-Bromobenzaldehyde | Methyl chloroacetate | P1-t-Bu | Acetonitrile | 98 | 60:40 | [7] |
| Benzaldehyde | Ethyl chloroacetate | Sodium ethoxide | Ethanol/Ether | Good | Not specified | [3] |
| 4-Chlorobenzaldehyde | Methyl chloroacetate | P1-t-Bu | Acetonitrile | 98 | 60:40 | [7] |
| 4-Nitrobenzaldehyde | Methyl chloroacetate | P1-t-Bu | Acetonitrile | 99 | 62:38 | [7] |
Applications in Cardiovascular Drug Synthesis
Glycidic acid derivatives are crucial for the synthesis of several cardiovascular drugs, most notably the calcium channel blocker Diltiazem and various β-blockers.
Diltiazem Synthesis
The synthesis of Diltiazem, a benzothiazepine (B8601423) used to treat hypertension and angina, relies on a glycidic ester intermediate.[5][6] The synthetic route involves the Darzens condensation followed by epoxide ring-opening and subsequent cyclization and functional group manipulation.[5][6]
Experimental Workflow: Diltiazem Synthesis
References
- 1. Synthesis and Anticancer Activities of Glycyrrhetinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistnotes.com [chemistnotes.com]
- 3. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 4. Synthesis and Anticancer Activities of Glycyrrhetinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diltiazem synthesis - chemicalbook [chemicalbook.com]
- 7. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Diltiazem via a Glycidic Acid Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diltiazem (B1670644) is a calcium channel blocker widely utilized in the management of cardiovascular conditions such as hypertension, angina pectoris, and certain arrhythmias.[1][2] Its synthesis is a significant topic in medicinal chemistry, involving a multi-step process. A key strategic element in established synthetic routes is the formation of a benzothiazepine (B8601423) core. This is often achieved through the reaction of a glycidic acid ester with 2-aminothiophenol (B119425).[1][3]
It is important to note that the precursor for diltiazem is 3-(4-methoxyphenyl)glycidic acid methyl ester , not BMK Glycidic Acid (2-methyl-3-phenyl-2-oxiranecarboxylic acid). BMK Glycidic Acid is a precursor in the synthesis of phenylacetone.[4][5] This document details the established synthesis of diltiazem, focusing on the correct glycidic acid intermediate.
Synthetic Pathway Overview
The most common and well-documented synthesis of diltiazem begins with a Darzens condensation reaction between 4-methoxybenzaldehyde (B44291) and methyl chloroacetate (B1199739).[1][3] The resulting glycidic ester undergoes ring-opening with 2-aminothiophenol, followed by cyclization, N-alkylation, and acylation to yield diltiazem.[1][3]
Caption: General synthetic pathway for Diltiazem.
Experimental Protocols
Synthesis of Methyl 3-(4-methoxyphenyl)glycidate
This initial step involves the Darzens condensation of 4-methoxybenzaldehyde and methyl chloroacetate.[1][3]
-
Materials: 4-methoxybenzaldehyde, methyl chloroacetate, sodium methoxide, and a suitable solvent (e.g., benzene (B151609) or toluene).
-
Procedure:
-
A solution of 4-methoxybenzaldehyde and methyl chloroacetate in the chosen solvent is prepared in a reaction vessel equipped with a stirrer and cooling system.
-
Sodium methoxide is added portion-wise to the stirred solution while maintaining a low temperature to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred for a specified period, allowing the condensation to proceed.
-
The reaction is then quenched, typically with water or a dilute acid.
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude methyl 3-(4-methoxyphenyl)glycidate.
-
Purification can be achieved through techniques such as distillation or chromatography.
-
Synthesis of the Threo Adduct Intermediate
The epoxide ring of the glycidic ester is opened by reaction with 2-aminothiophenol.[1][3]
-
Materials: Methyl 3-(4-methoxyphenyl)glycidate, 2-aminothiophenol, and a high-boiling point solvent (e.g., chlorobenzene).
-
Procedure:
-
Methyl 3-(4-methoxyphenyl)glycidate and 2-aminothiophenol are dissolved in the solvent in a reaction vessel.
-
The mixture is heated to reflux for several hours to facilitate the ring-opening reaction.
-
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product may precipitate or be isolated by solvent evaporation.
-
Cyclization to the Benzothiazepine Core
The intermediate from the previous step is cyclized to form the core structure of diltiazem.
-
Materials: The threo adduct intermediate and an acid catalyst (e.g., methanesulfonic acid).
-
Procedure:
-
The crude threo adduct is dissolved in a suitable solvent.
-
An acid catalyst is added to the solution.
-
The mixture is heated to reflux to promote cyclization.
-
After the reaction is complete, the mixture is cooled and the cyclized product is isolated, often by filtration.
-
N-Alkylation and Acylation to Diltiazem
The final steps involve the addition of the dimethylaminoethyl side chain and acetylation of the hydroxyl group.[3][6]
-
Materials: The cyclized benzothiazepine intermediate, 2-(dimethylamino)ethyl chloride, a base (e.g., potassium carbonate), a phase-transfer catalyst (optional), and acetic anhydride.
-
Procedure (N-Alkylation):
-
The benzothiazepine intermediate is suspended in a solvent system (e.g., toluene/water) with a base and a phase-transfer catalyst.
-
2-(dimethylamino)ethyl chloride hydrochloride is added, and the mixture is heated.
-
After the reaction, the organic phase is separated, washed, and the solvent is evaporated.
-
-
Procedure (Acylation):
-
The N-alkylated intermediate is dissolved in a suitable solvent (e.g., acetone).
-
Acetic anhydride is added, and the reaction is allowed to proceed at room temperature.
-
Diltiazem hydrochloride can be precipitated by the addition of gaseous HCl.
-
The final product is collected by filtration and can be recrystallized for further purification.
-
Quantitative Data
The following table summarizes representative yields for the key steps in diltiazem synthesis, as compiled from various sources. Actual yields may vary based on specific reaction conditions and scale.
| Step | Reactants | Product | Reported Yield |
| Darzens Condensation | 4-Methoxybenzaldehyde, Methyl Chloroacetate | Methyl 3-(4-methoxyphenyl)glycidate | Variable |
| Epoxide Ring Opening & Cyclization | Methyl 3-(4-methoxyphenyl)glycidate, 2-Aminothiophenol | (+)-cis-2-(4-methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | Variable |
| N-Alkylation | Benzothiazepine intermediate, 2-(Dimethylamino)ethyl chloride | N-Alkylated Intermediate | ~98%[6] |
| Acylation and Salt Formation | N-Alkylated Intermediate, Acetic Anhydride | Diltiazem Hydrochloride | High |
Logical Workflow for Diltiazem Synthesis
The synthesis of diltiazem follows a logical progression from simple starting materials to the final complex drug molecule.
Caption: Logical workflow of Diltiazem synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diltiazem synthesis - chemicalbook [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. WO1992010485A1 - A process for the preparation of diltiazem - Google Patents [patents.google.com]
Application of Glycidic Acid Derivatives in the Synthesis of the Taxol® Side-Chain
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of glycidic acid derivatives in the synthesis of the C-13 side-chain of Paclitaxel (Taxol®), a critical component for its anticancer activity. The focus is on chemoenzymatic and β-lactam-based synthetic strategies, offering a comprehensive guide for laboratory application.
Introduction
The phenylisoserine (B1258129) side-chain at the C-13 position of Taxol® is essential for its tubulin-binding and microtubule-stabilizing properties, which underpin its efficacy as a chemotherapeutic agent. Glycidic acid derivatives, particularly chiral phenylglycidic esters, serve as versatile starting materials for the stereoselective synthesis of this vital side-chain. These precursors offer a convergent and efficient entry point to the desired N-benzoyl-(2R,3S)-3-phenylisoserine. This document outlines two prominent synthetic pathways originating from glycidic acid derivatives: a chemoenzymatic approach leveraging enzymatic resolution and a strategy involving the formation of a key β-lactam intermediate.
Chemoenzymatic Synthesis of the Taxol® Side-Chain
The chemoenzymatic approach utilizes a lipase-mediated kinetic resolution of racemic glycidic esters to obtain the desired enantiomerically pure starting material. This is followed by a series of chemical transformations to yield the final side-chain.
Logical Workflow for Chemoenzymatic Synthesis
Caption: Chemoenzymatic synthesis of the Taxol® side-chain.
Experimental Protocols
Protocol 1: Lipase-Mediated Enantioselective Transesterification of trans-β-Phenylglycidic Ester [1][2]
-
Enzymatic Resolution:
-
To a solution of racemic trans-β-phenylglycidic ester (1.0 eq) in a 1:1 mixture of hexane (B92381) and isobutyl alcohol, add lipase MAP-10 (e.g., from Mucor miehei).
-
Incubate the suspension at 30°C on a rotary shaker for 40-48 hours.
-
Monitor the reaction progress by chiral HPLC to achieve >95% enantiomeric excess (e.e.) of the unreacted (-)-methyl 3-phenyl-trans-glycidate.
-
Terminate the reaction by filtering off the enzyme. The filtrate contains the resolved glycidic ester.
-
-
Ring-Opening to form Amino Azide (B81097):
-
A solution of the enantiopure (2S,3R)-glycidic ester (1.0 eq), sodium azide (2.5 eq), and ammonium (B1175870) chloride (3.7 eq) in a 4:1 mixture of acetone (B3395972) and water is refluxed for 20 hours.[1]
-
After cooling, the reaction mixture is extracted with methylene (B1212753) chloride. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the corresponding (2S,3S)-3-azido-2-hydroxy-3-phenylpropionate.
-
-
Reduction of Azide and N-Benzoylation:
-
The azido (B1232118) compound is reduced to the corresponding amino ester. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol (B129727) or ethyl acetate (B1210297) under a hydrogen atmosphere.
-
The resulting amino ester is then N-benzoylated using benzoyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) in a solvent like methylene chloride to yield the N-benzoyl-(2R,3S)-3-phenylisoserine ester.
-
-
Hydrolysis:
-
The final ester is hydrolyzed to the carboxylic acid (the Taxol® side-chain) using a mild base such as lithium hydroxide (B78521) (LiOH) in a mixture of THF and water, followed by acidification with a weak acid.
-
Quantitative Data for Chemoenzymatic Synthesis
| Step | Product | Yield | Enantiomeric Excess (e.e.) | Reference |
| Enzymatic Resolution | (-)-methyl 3-phenyl-trans-glycidate | ~50% (for the desired enantiomer) | >95% | [1] |
| Ring-Opening | (2R,3R)-(-)-Methyl 3-bromo-2-hydroxy-3-phenylpropionate | ~90% | - | [1] |
| Overall (Chemoenzymatic) | Ethyl (2R,3S)-3-benzoylamino-2-hydroxy-3-phenylpropionate | 33.8% | >95% |
β-Lactam Synthon Method
The β-lactam synthon method is a highly convergent and stereocontrolled approach to the Taxol® side-chain. While various routes to the key β-lactam intermediate exist, one pathway can commence from the amino alcohol derived from the ring-opening of a glycidic ester.
Logical Workflow for β-Lactam Synthesis from Glycidic Acid Derivative
Caption: Synthesis of the Taxol® side-chain via a β-lactam intermediate.
Experimental Protocols
Protocol 2: Synthesis of the Taxol® Side-Chain via a β-Lactam Intermediate
-
Preparation of the Amino Alcohol:
-
The enantiopure (2R,3S)-3-amino-2-hydroxy-3-phenylpropionate is prepared from the corresponding glycidic ester as described in Protocol 1 (steps 1 and 2, followed by azide reduction).
-
-
Protection of the Amino Alcohol:
-
The amino and hydroxyl groups of the phenylisoserine ester are protected. For example, the amino group can be protected with a benzoyl group, and the hydroxyl group can be protected with a silyl (B83357) ether like triethylsilyl (TES).
-
-
Cyclization to the β-Lactam:
-
The protected phenylisoserine derivative is cyclized to the corresponding β-lactam. This can be achieved using a variety of reagents that promote amide bond formation, such as treatment with a Grignard reagent (e.g., ethylmagnesium bromide) to form the magnesium salt of the β-amino acid, which then undergoes intramolecular cyclization.
-
-
Hydrolysis of the β-Lactam:
-
The β-lactam ring is opened under basic hydrolysis conditions (e.g., LiOH in THF/water) to yield the N-benzoyl-(2R,3S)-3-phenylisoserine. Subsequent removal of any protecting groups yields the final side-chain.
-
An alternative and more common approach to the β-lactam is the Staudinger cycloaddition:
Protocol 3: Diastereoselective Synthesis of a cis-β-Lactam via Staudinger Cycloaddition [2]
-
Imine Formation:
-
Dissolve the desired aldehyde (e.g., benzaldehyde) and a chiral amine (to act as a chiral auxiliary) in a non-polar solvent like toluene.
-
Add a drying agent such as anhydrous MgSO₄ and stir at room temperature until imine formation is complete (monitored by TLC or ¹H NMR).
-
Filter off the drying agent and use the imine solution directly.
-
-
Ketene (B1206846) Generation and Cycloaddition:
-
Cool the imine solution to 0 °C under an inert atmosphere (e.g., Argon).
-
In a separate flask, dissolve acetoxyacetyl chloride in the same non-polar solvent.
-
Add a tertiary amine base (e.g., triethylamine) to the acid chloride solution to generate the ketene in situ, which then undergoes a [2+2] cycloaddition with the imine to form the cis-β-lactam with high diastereoselectivity.
-
-
Hydrolysis and N-Benzoylation:
-
The resulting β-lactam is then hydrolyzed and N-benzoylated to yield the Taxol® side-chain.
-
Quantitative Data for β-Lactam based Synthesis
| Route | Key Chiral Step | Starting Material | Overall Yield | Enantiomeric/Diastereomeric Excess | Reference |
| Ojima-Holton β-Lactam Method | Chiral Auxiliary Mediated [2+2] Cycloaddition | Glycolic Acid, Benzaldehyde | Moderate | >98% | [1] |
Summary and Conclusion
The use of glycidic acid derivatives provides an effective and stereocontrolled pathway for the synthesis of the Taxol® C-13 side-chain. The chemoenzymatic approach offers high enantioselectivity early in the synthetic sequence through enzymatic resolution. The β-lactam synthon method, which can also be accessed from glycidic acid-derived intermediates, is a robust and widely adopted strategy that ensures excellent stereocontrol in the final product. The choice of synthetic route will depend on factors such as the desired scale of synthesis, availability of reagents, and specific purity requirements. Both methods represent powerful tools in the arsenal (B13267) of medicinal chemists and drug development professionals for accessing this crucial component of one of the most important anticancer drugs.
References
Application Notes and Protocols for the Darzens Condensation: Synthesis of BMK Glycidic Acid (Sodium Salt) Analogues
Introduction
The Darzens condensation, also known as the glycidic ester condensation, is a fundamental reaction in organic synthesis that combines a carbonyl compound (an aldehyde or a ketone) with an α-haloester in the presence of a base to form an α,β-epoxy ester, commonly referred to as a "glycidic ester".[1][2][3][4] This reaction is of significant interest to researchers and drug development professionals as it provides a reliable method for the formation of epoxides, which are versatile synthetic intermediates.[1]
This document provides a detailed protocol for the synthesis of a glycidic ester analogous to the ethyl ester of 2-methyl-3-phenyloxiranecarboxylic acid (BMK glycidic acid), followed by its saponification to the corresponding sodium salt. It is important to note that the sodium salt of a glycidic acid is typically the product of a Darzens condensation followed by hydrolysis, not a starting material for a subsequent Darzens reaction.
Application Notes
The primary application of the Darzens condensation in this context is the creation of the oxirane (epoxide) ring, which is a key structural feature of glycidic acids. The resulting α,β-epoxy esters are valuable intermediates that can undergo further transformations. For instance, hydrolysis of the ester group leads to the corresponding glycidic acid.[5] Subsequent decarboxylation of the glycidic acid can yield aldehydes or ketones, effectively elongating the carbon chain of the original carbonyl compound.[2][3] The reaction is general for a wide range of aromatic and aliphatic aldehydes and ketones.[6]
Experimental Protocols
The synthesis is presented in two stages: the Darzens condensation to form the glycidic ester, followed by saponification to yield the sodium salt of the glycidic acid.
Stage 1: Darzens Condensation to Synthesize Ethyl 2-methyl-3-phenyloxirane-2-carboxylate
This stage describes the reaction between benzaldehyde (B42025) and ethyl 2-chloropropionate using sodium ethoxide as a base.
Reactant Data:
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Notes |
| Benzaldehyde | 106.12 | 1.044 | 178.1 | Freshly distilled recommended. |
| Ethyl 2-chloropropionate | 136.58 | 1.087 | 147-148 | |
| Sodium Ethoxide | 68.05 | 0.868 | Decomposes | Highly hygroscopic; handle under inert atmosphere. |
| Ethanol (B145695) (absolute) | 46.07 | 0.789 | 78.37 | Used as solvent. |
| Diethyl Ether | 74.12 | 0.713 | 34.6 | Used for extraction. |
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol. Alternatively, use commercially available sodium ethoxide.
-
Reaction Setup: Cool the sodium ethoxide solution in an ice bath to 0-5 °C.
-
Addition of Reactants: Prepare a mixture of freshly distilled benzaldehyde (1.0 eq) and ethyl 2-chloropropionate (1.2 eq). Add this mixture dropwise to the stirred, cooled sodium ethoxide solution over a period of 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.[7]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
Workup: Pour the reaction mixture into ice-cold water. Extract the aqueous layer with diethyl ether (3 x 50 mL for a 10 mmol scale reaction).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[6] The solvent is then removed under reduced pressure to yield the crude ethyl 2-methyl-3-phenyloxirane-2-carboxylate. Further purification can be achieved by vacuum distillation.
Stage 2: Saponification to BMK Glycidic Acid (Sodium Salt)
This stage describes the hydrolysis of the glycidic ester to its sodium salt.
Reactant Data:
| Compound | Molar Mass ( g/mol ) | Notes |
| Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | 206.24 | Crude product from Stage 1. |
| Sodium Hydroxide (B78521) (NaOH) | 40.00 | Typically used as a 10-15% aqueous solution. |
| Ethanol | 46.07 | Used as a co-solvent. |
Procedure:
-
Setup: Dissolve the crude glycidic ester from Stage 1 in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Hydrolysis: Add a 10-15% aqueous solution of sodium hydroxide (1.5-2.0 eq) to the ester solution.[7]
-
Heating: Heat the mixture to 50-60 °C and stir for 3-5 hours, or until the reaction is complete as monitored by TLC.[7]
-
Isolation: Cool the reaction mixture to room temperature. The ethanol can be removed under reduced pressure. The resulting aqueous solution contains the sodium salt of 2-methyl-3-phenyloxiranecarboxylic acid (BMK Glycidic Acid, sodium salt).[7] A special hydrolysis procedure involves using one equivalent of sodium ethoxide in absolute ethanol, followed by the addition of one equivalent of water, which can cause the sodium salt to precipitate upon addition of dry ether.[5]
Visualizations
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Darzens reaction - Wikipedia [en.wikipedia.org]
- 3. Darzens Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of BMK Glycidic Acid (Sodium Salt)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMK Glycidic Acid (sodium 2-methyl-3-phenyloxirane-2-carboxylate) is a significant precursor in the synthesis of phenylacetone (B166967) (also known as P2P or benzyl (B1604629) methyl ketone), which itself is a primary precursor for the synthesis of amphetamine and methamphetamine. As a result, the accurate and reliable quantification of BMK Glycidic Acid is of critical importance in forensic chemistry, law enforcement, and in monitoring the illicit manufacturing of controlled substances. This document provides detailed analytical methods for the quantification of BMK Glycidic Acid (sodium salt) using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodologies
The quantification of BMK Glycidic Acid (sodium salt) can be approached using two primary analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely available technique. However, due to the thermal lability of glycidic acid derivatives, a derivatization step is crucial to prevent decomposition in the hot injector port of the gas chromatograph.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that is well-suited for the analysis of polar and thermally labile compounds like organic acids, generally without the need for derivatization.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is based on the principle that derivatization of the thermally unstable BMK Glycidic Acid will prevent its degradation to phenylacetone during GC-MS analysis, allowing for accurate quantification. Methoximation is a common and effective derivatization technique for this class of compounds.
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Standard Preparation:
-
Prepare a stock solution of BMK Glycidic Acid (sodium salt) analytical reference standard in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution in methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare an internal standard (IS) solution (e.g., 3,4-methylenedioxypropylamphetamine - MDPA) in methanol at a concentration of 10 µg/mL.
-
-
Sample Preparation (for seized samples or reaction mixtures):
-
Accurately weigh or measure a known quantity of the sample.
-
Dissolve the sample in a known volume of methanol.
-
If necessary, perform a liquid-liquid extraction for complex matrices.
-
-
Derivatization Procedure:
-
To 100 µL of each standard, sample solution, and a blank (methanol), add 10 µL of the internal standard solution.
-
Add 50 µL of a methoxyamine hydrochloride solution in pyridine (B92270) (20 mg/mL).
-
Vortex the mixture and heat at 60°C for 30 minutes.
-
Cool the mixture to room temperature. The sample is now ready for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector: Splitless mode, 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification.
3. Data Presentation: Quantitative GC-MS Data (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
4. Visualization: GC-MS Workflow
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the direct analysis of BMK Glycidic Acid (sodium salt) in solution, without the need for derivatization. It is particularly suitable for complex matrices and low concentration levels.
Experimental Protocol: LC-MS/MS
1. Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of BMK Glycidic Acid (sodium salt) analytical reference standard in a 50:50 mixture of acetonitrile (B52724) and water at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution in the same solvent to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Prepare an internal standard (IS) solution (e.g., a stable isotope-labeled analog of BMK Glycidic Acid, if available, or a structurally similar compound) in 50:50 acetonitrile/water at a concentration of 50 ng/mL.
-
-
Sample Preparation:
-
Accurately weigh or measure a known quantity of the sample.
-
Dissolve and dilute the sample in 50:50 acetonitrile/water to fall within the calibration range.
-
To 100 µL of each standard, sample solution, and a blank, add 10 µL of the internal standard solution.
-
Filter the final solutions through a 0.22 µm syringe filter before injection.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Initial: 95% A, 5% B.
-
0.5 min: 95% A, 5% B.
-
3.0 min: 5% A, 95% B.
-
4.0 min: 5% A, 95% B.
-
4.1 min: 95% A, 5% B.
-
5.0 min: 95% A, 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
3. Data Presentation: Quantitative LC-MS/MS Data (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.7 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
4. Visualization: LC-MS/MS Workflow
Summary
The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix. For routine analysis of relatively clean samples, a derivatization-based GC-MS method can be effective. For trace-level quantification, analysis of complex matrices, or when high throughput is required, the direct analysis by LC-MS/MS is the superior method. Both methods, when properly validated, can provide accurate and reliable quantification of BMK Glycidic Acid (sodium salt).
Application Note: GC-MS Analysis of BMK Glycidic Acid (Sodium Salt) Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl methyl ketone (BMK), also known as phenyl-2-propanone (P2P), is a critical precursor in the synthesis of amphetamine and related substances. The monitoring and analysis of BMK and its synthetic precursors are of paramount importance in forensic chemistry and for law enforcement agencies worldwide to control the illicit manufacturing of amphetamine-type stimulants. One such precursor that has gained prominence is BMK glycidic acid and its sodium salt (sodium 2-methyl-3-phenyloxirane-2-carboxylate). This compound can be converted to P2P through a hydrolysis and decarboxylation reaction.
This application note provides a detailed protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of the reaction products resulting from the acid-catalyzed conversion of BMK glycidic acid (sodium salt). The methodology described herein facilitates the identification and quantification of the primary product, P2P, as well as significant byproducts, offering a robust tool for forensic analysis and chemical process monitoring.
Reaction Pathway
The conversion of BMK glycidic acid (sodium salt) to P2P proceeds via an acid-catalyzed opening of the epoxide ring, followed by decarboxylation. Under acidic conditions, the glycidic acid is unstable and readily decarboxylates to form an enol intermediate, which then tautomerizes to the more stable ketone, P2P. However, an alternative rearrangement can occur, leading to the formation of the isomeric byproduct, phenyl-1-propanone (P1P). The reaction mechanism is depicted below.
Experimental Protocols
Conversion of BMK Glycidic Acid (Sodium Salt) to Reaction Products
This protocol describes a bench-scale procedure for the conversion of BMK glycidic acid (sodium salt) to a mixture of P2P and its byproducts.
Materials:
-
BMK Glycidic Acid (Sodium Salt)
-
Hydrochloric Acid (HCl), 1M solution
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 g of BMK glycidic acid (sodium salt) in 20 mL of deionized water.
-
While stirring, slowly add 10 mL of 1M HCl solution to the flask. Effervescence (release of CO2) should be observed.
-
Heat the reaction mixture to 60°C and maintain this temperature with stirring for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the organic products with three 20 mL portions of diethyl ether.
-
Combine the organic extracts and wash with 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with 20 mL of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent. The resulting solution contains the reaction products and is ready for GC-MS analysis.
GC-MS Analysis
This protocol outlines the parameters for the analysis of the reaction products by GC-MS.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC-MS Parameters:
| Parameter | Value |
| GC Inlet | |
| Injection Mode | Split (split ratio 20:1) |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 70°C, hold for 2 minutes |
| Ramp Rate 1 | 10°C/min to 150°C |
| Ramp Rate 2 | 20°C/min to 280°C, hold for 5 minutes |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | 40-400 amu |
| Scan Mode | Full Scan |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
Data Presentation
The GC-MS analysis of the reaction mixture typically reveals the presence of the main product, P2P, the primary byproduct, P1P, and potentially unreacted starting material or other minor impurities. The relative abundance of these products can vary depending on the reaction conditions.
Table 1: Illustrative Quantitative Analysis of Reaction Products
| Compound | Retention Time (min) | Relative Area (%) | Key Mass Fragments (m/z) |
| Phenyl-2-propanone (P2P) | ~10.5 | 85-95 | 134 (M+), 91, 43 |
| Phenyl-1-propanone (P1P) | ~10.2 | 5-15 | 134 (M+), 105, 77 |
| Unreacted BMK Glycidic Acid (as methyl ester after derivatization) | ~12.8 | <1 | 192 (M+), 133, 105, 91, 77 |
Note: The quantitative data presented are illustrative and can vary based on specific experimental conditions. Retention times are approximate and may vary depending on the specific GC-MS system and column used.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analysis of BMK glycidic acid reaction products.
Conclusion
This application note provides a comprehensive and detailed methodology for the GC-MS analysis of reaction products from BMK glycidic acid (sodium salt). The described protocols for both the chemical conversion and the subsequent analytical determination are robust and suitable for implementation in forensic and research laboratories. The identification of both the primary product (P2P) and the characteristic byproduct (P1P) is crucial for understanding the synthetic route and for impurity profiling. The provided experimental parameters and data serve as a valuable resource for scientists and professionals engaged in the analysis of controlled substances and their precursors.
Differentiating Glycidic Acid Isomers with LC-QTOF-MS: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycidic acid and its isomers are important intermediates in synthetic organic chemistry and key precursors in the manufacturing of various pharmaceuticals. The isomeric form of glycidic acid can significantly influence the stereochemistry and biological activity of the final product. Therefore, the accurate differentiation and quantification of glycidic acid isomers are critical for process optimization and quality control in drug development. This application note presents a detailed protocol for the differentiation of glycidic acid isomers using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS). The methodology leverages high-resolution mass spectrometry to distinguish isomers based on their unique fragmentation patterns.
Introduction
Glycidic acids, also known as oxiranecarboxylic acids, are bifunctional molecules containing both an epoxide and a carboxylic acid moiety. Their isomers, including enantiomers (e.g., (R)- and (S)-glycidic acid) and diastereomers (e.g., cis- and trans-isomers of substituted glycidic acids), often exhibit different reactivity and can lead to the formation of distinct stereoisomers in subsequent chemical reactions. Traditional analytical techniques may struggle to differentiate these isomers with high confidence. LC-QTOF-MS offers a powerful solution by combining the separation capabilities of liquid chromatography with the high mass accuracy and tandem mass spectrometry (MS/MS) capabilities of a QTOF mass spectrometer. This allows for the confident identification and differentiation of isomers based on subtle differences in their fragmentation pathways.
Experimental Protocols
Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of each glycidic acid isomer (e.g., (R)-glycidic acid, (S)-glycidic acid, and any relevant substituted isomers) in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solutions to concentrations ranging from 1 ng/mL to 1000 ng/mL to generate a calibration curve.
-
Sample Preparation: For in-process samples or final products, dissolve a known quantity of the sample in the initial mobile phase solvent to a final concentration within the calibration range. If necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering matrix components.
Liquid Chromatography (LC)
-
Column: A chiral stationary phase (CSP) column is essential for the separation of enantiomers. For diastereomers, a standard reversed-phase C18 column may be sufficient.
-
For Enantiomers: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
For Diastereomers/General Screening: High-resolution C18 column (e.g., 100 x 2.1 mm, 1.8 µm).
-
-
Mobile Phase:
-
Chiral Separation (Normal Phase): A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v) with a small percentage of a modifier like trifluoroacetic acid (0.1%) to improve peak shape.
-
Reversed-Phase Separation: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
-
Capillary Voltage: 3500 V.
-
Nebulizer Gas (N2): 40 psi.
-
Drying Gas (N2) Flow: 8 L/min.
-
Drying Gas Temperature: 325 °C.
-
Mass Range: m/z 50 - 500.
-
Acquisition Mode:
-
MS1 (Full Scan): For accurate mass measurement of the deprotonated molecule [M-H]⁻.
-
MS/MS (Tandem MS): For fragmentation analysis. Select the [M-H]⁻ ion as the precursor and apply collision-induced dissociation (CID).
-
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to generate a comprehensive fragmentation pattern.
Data Presentation
Quantitative Analysis
The following table summarizes hypothetical quantitative data for the analysis of two glycidic acid isomers. This data would be generated by constructing a calibration curve for each isomer and then determining the concentration of each in an unknown sample.
| Isomer | Retention Time (min) | Precursor Ion [M-H]⁻ (m/z) | Quantifier Fragment Ion (m/z) | Concentration in Sample (µg/mL) | % RSD (n=3) |
| Isomer A | 5.2 | 87.0088 | 43.0184 | 12.5 | 2.1 |
| Isomer B | 6.1 | 87.0088 | 59.0133 | 28.1 | 1.8 |
Visualizations
Experimental Workflow
Caption: Workflow for the differentiation of glycidic acid isomers using LC-QTOF-MS.
Proposed Fragmentation Pathway of Glycidic Acid
The differentiation of glycidic acid isomers by mass spectrometry relies on differences in their fragmentation patterns. While the fragmentation of glycidic acid itself is not extensively reported, based on the known behavior of small carboxylic acids and epoxides, a plausible fragmentation pathway for the deprotonated molecule [M-H]⁻ (m/z 87.0088) can be proposed.
The initial deprotonation will occur at the carboxylic acid. Upon collision-induced dissociation, several fragmentation routes are possible:
-
Loss of CO₂ (decarboxylation): This is a common fragmentation pathway for carboxylic acids, leading to a fragment at m/z 43.0184.
-
Ring-opening followed by rearrangement: The epoxide ring can open, leading to rearrangements and subsequent fragmentation. For example, a rearrangement could lead to the formation of a stable enolate anion.
-
Cleavage of the C-C bond between the carboxyl group and the epoxide ring: This would result in the loss of the carboxyl group as COOH, which is less common for the deprotonated molecule.
The relative abundance of these fragment ions can be influenced by the stereochemistry of the isomer, providing a basis for differentiation. For instance, the spatial arrangement of atoms in cis- vs. trans-isomers or the different transition state energies for fragmentation in enantiomers when interacting with a chiral entity (though less likely to be differentiated by CID alone without a chiral modifier) could favor one fragmentation pathway over another.
Caption: Proposed fragmentation pathway for deprotonated glycidic acid in QTOF-MS/MS.
Conclusion
The LC-QTOF-MS method detailed in this application note provides a robust and sensitive approach for the differentiation and quantification of glycidic acid isomers. The use of a chiral stationary phase in the liquid chromatography step is crucial for the separation of enantiomers, while the high-resolution mass spectrometry and tandem MS capabilities of the QTOF instrument enable the confident identification and differentiation of isomers based on their unique fragmentation patterns. This methodology is highly valuable for researchers, scientists, and drug development professionals involved in processes where the stereochemistry of glycidic acid is a critical parameter.
Derivatization of BMK Glycidic Acid for GC-MS analysis
An Application Note on the Derivatization of BMK Glycidic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMK Glycidic Acid (2-methyl-3-phenyloxirane-2-carboxylic acid) is a crucial precursor in the synthesis of phenylacetone (B166967) (P2P), which itself is a primary precursor for the illicit manufacture of amphetamine and methamphetamine.[1][2] Due to its controlled status and significance in forensic chemistry, the development of robust and reliable analytical methods for its identification and quantification is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, direct GC-MS analysis of BMK Glycidic Acid is challenging due to the low volatility and potential for thermal degradation of the carboxylic acid group in the hot GC injection port.[3][4]
Chemical derivatization is a technique used to convert an analyte into a more volatile and thermally stable form, thereby improving its chromatographic behavior and detection.[4] This application note provides a detailed protocol for the derivatization of BMK Glycidic Acid via esterification to its methyl ester, BMK methyl glycidate, which is more amenable to GC-MS analysis.
Principle of the Method: Esterification
Esterification is a common derivatization technique for compounds containing carboxylic acid functional groups.[4] The process involves reacting the carboxylic acid with an alcohol in the presence of a catalyst to form an ester. For the analysis of BMK Glycidic Acid, the carboxylic acid is converted to its methyl ester. This transformation replaces the polar and active hydrogen of the carboxyl group with a non-polar methyl group. The resulting methyl ester is significantly more volatile and less prone to adsorption within the GC system, leading to improved peak shape, better sensitivity, and more reliable quantification.
This protocol details the use of Trimethylsilyldiazomethane (TMS-diazomethane), a methylating agent that reacts rapidly and cleanly with carboxylic acids at room temperature to form methyl esters. It is considered a safer alternative to diazomethane.
Experimental Protocol
3.1 Materials and Reagents
-
BMK Glycidic Acid reference standard
-
Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M in hexanes
-
Methanol (B129727) (HPLC grade)
-
Toluene (anhydrous)
-
Ethyl Acetate (HPLC grade)
-
Sodium Sulfate (B86663) (anhydrous)
-
2 mL GC vials with PTFE-lined caps
-
Microsyringes
-
Vortex mixer
-
Nitrogen gas evaporator
3.2 Sample Preparation
-
Accurately weigh 1 mg of a BMK Glycidic Acid standard or sample into a clean 2 mL vial.
-
Dissolve the sample in 1 mL of a 9:1 (v/v) mixture of Toluene and Methanol.
-
Vortex the vial for 30 seconds to ensure the sample is fully dissolved.
3.3 Derivatization Procedure (Methyl Esterification)
Safety Precaution: TMS-diazomethane is toxic and a potential carcinogen. All work must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
To the 1 mL of dissolved sample from step 3.2, add 50 µL of 2.0 M TMS-diazomethane solution dropwise using a microsyringe. A yellow color should persist, indicating an excess of the reagent. The evolution of nitrogen gas will be observed.
-
Cap the vial and allow the reaction to proceed at room temperature for 10 minutes. Vortex the mixture gently every few minutes.
-
After 10 minutes, the reaction is complete. If the solution is colorless, add another small aliquot of TMS-diazomethane until the yellow color persists.
-
To quench any excess TMS-diazomethane, add a few drops of methanol until the yellow color disappears.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in 1 mL of Ethyl Acetate for GC-MS analysis.
-
If the sample appears cloudy, pass the solution through a small amount of anhydrous sodium sulfate to remove any residual moisture.
3.4 Instrumentation: GC-MS Parameters
The following are recommended starting parameters. Optimization may be required based on the specific instrument and column used.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temp. | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp 80 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min. |
| Injection Vol. | 1 µL |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temp. | 230 °C |
| Quad Temp. | 150 °C |
| Acquisition Mode | Scan (m/z 40-450) |
Expected Results and Data
The derivatization procedure converts BMK Glycidic Acid into its methyl ester derivative, BMK methyl glycidate. This derivative is more volatile and provides a sharp, symmetrical peak under the specified GC conditions.
Table 1: Quantitative Data for Derivatized BMK Glycidic Acid
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
|---|---|---|---|---|
| BMK Glycidic Acid | C₁₀H₁₀O₃ | 178.18 | (Not amenable to direct analysis) | N/A |
| BMK Methyl Glycidate | C₁₁H₁₂O₃ | 192.21 | ~8-12 | 192, 133, 105, 91, 77 |
Note: The retention time is an estimate and will vary depending on the specific GC system, column, and conditions used. Key mass spectral fragments are predicted based on the structure and common fragmentation patterns (M+, loss of -COOCH₃, tropylium (B1234903) ion at m/z 91).
Visualizations
5.1 Experimental Workflow
Caption: Workflow for the derivatization and GC-MS analysis of BMK Glycidic Acid.
5.2 Chemical Reaction: Methyl Esterification
Caption: Esterification of BMK Glycidic Acid to its methyl ester derivative.
Conclusion
The described esterification protocol provides a simple, rapid, and effective method for the derivatization of BMK Glycidic Acid. The resulting methyl ester derivative is thermally stable and sufficiently volatile for robust GC-MS analysis. This method allows for sensitive detection and reliable identification, making it a valuable tool for forensic laboratories, researchers, and scientists involved in the analysis of controlled substance precursors. The provided GC-MS parameters and expected data serve as a solid foundation for method development and validation.
References
Application Notes and Protocols for Impurity Profiling of Amphetamines Synthesized from Glycidic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the impurity profiling of amphetamines synthesized using glycidic acid derivatives as pre-precursors. The increasing use of these uncontrolled substances in clandestine laboratories necessitates robust analytical methods to identify specific impurity profiles, which can aid in tracking manufacturing routes and linking samples.
Introduction
The clandestine synthesis of amphetamine has seen a shift towards the use of pre-precursors to circumvent regulations on controlled substances like phenyl-2-propanone (P2P), also known as benzyl (B1604629) methyl ketone (BMK). Glycidic acid derivatives, such as BMK glycidate, have emerged as significant pre-precursors.[1][2] These compounds are converted to P2P, which is then typically subjected to a Leuckart reaction to produce amphetamine.[1][3][4] This synthetic route generates a characteristic profile of impurities that can serve as markers to identify the use of glycidic acid pre-precursors.[1][3]
This document outlines the synthetic pathway, details the key marker impurities, and provides a step-by-step protocol for their extraction, identification, and quantification using Gas Chromatography-Mass Spectrometry (GC-MS).
Synthetic Pathway and Impurity Formation
The synthesis of amphetamine from glycidic acid derivatives generally involves two main stages:
-
Conversion of Glycidic Acid to P2P: The glycidic acid derivative (e.g., sodium salt of 2-methyl-3-phenyloxirane-2-carboxylic acid, also known as BMK glycidate) is hydrolyzed and decarboxylated, typically under acidic conditions, to yield P2P. A key side reaction during this step is the formation of the isomeric phenyl-1-propanone (P1P).[3]
-
Leuckart Reaction: The resulting P2P is then reacted with formamide (B127407) or a related compound, followed by hydrolysis, to produce amphetamine. This stage can introduce several characteristic impurities, including N-formylamphetamine and various condensation products.[5][6][7] The P1P formed in the first stage also reacts to form corresponding impurities, namely N-(1-phenylpropyl)formamide and 1-phenylpropan-1-amine (B1219004).[1][3]
The presence of phenyl-1-propanone, N-(1-phenylpropyl)formamide, and 1-phenylpropan-1-amine are considered specific markers for the use of glycidic acid pre-precursors in amphetamine synthesis.[1][3]
Caption: Synthesis of amphetamine from glycidic acid precursors.
Experimental Protocol: GC-MS Analysis of Amphetamine Impurities
This protocol details the procedure for the identification and semi-quantification of impurities in amphetamine samples suspected to be synthesized from glycidic acid precursors.
Sample Preparation and Extraction
The following protocol is a harmonized method adapted from established forensic procedures.[5][6]
Reagents and Materials:
-
Amphetamine sample
-
Toluene (B28343) (analytical grade)
-
Trizma-base (or other suitable buffer)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
GC vials with inserts
Procedure:
-
Buffer Preparation: Prepare a 1 M Trizma-base buffer solution and adjust the pH to 8.1 with 1 M HCl.[5]
-
Sample Dissolution: Accurately weigh approximately 20-50 mg of the homogenized amphetamine sample and dissolve it in the pH 8.1 buffer solution.
-
Liquid-Liquid Extraction:
-
Add a known volume of toluene (e.g., 1 mL) to the sample solution.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
-
Sample Collection: Carefully transfer the organic (toluene) layer into a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of amphetamine impurities.[3][5] Instrument conditions should be optimized for the specific equipment used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column: A non-polar or medium-polarity column is suitable, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5-10 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-550 amu
-
Scan Mode: Full scan
Caption: Experimental workflow for impurity profiling.
Data Presentation and Analysis
The primary objective of the data analysis is to identify the presence of marker impurities that are indicative of the glycidic acid synthesis route.
Identification:
-
Impurities are identified by comparing their mass spectra and retention times with those of reference standards or with published mass spectral data.[3][5]
-
The key marker impurities to look for are:
-
Phenyl-1-propanone (P1P)
-
N-(1-phenylpropyl)formamide
-
1-phenylpropan-1-amine
-
Quantitative Summary:
While full quantification requires certified reference materials, a semi-quantitative analysis can be performed by comparing the peak areas of the impurities to that of the main amphetamine peak or an internal standard. The results should be presented in a clear, tabular format.
Table 1: Key Impurities in Amphetamine Synthesized from Glycidic Acid Precursors
| Impurity Name | Abbreviation | Typical Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| Phenyl-1-propanone | P1P | Varies | 105, 77, 51 |
| N-formylamphetamine | NFA | Varies | 91, 118, 163 |
| N-(1-phenylpropyl)formamide | - | Varies | 105, 77, 163 |
| 1-phenylpropan-1-amine | - | Varies | 105, 77, 134 |
| bis-(1-phenylisopropyl)amine | - | Varies | 91, 118, 253 |
Note: Retention times are approximate and will vary depending on the specific GC conditions and column used.
Table 2: Example of Semi-Quantitative Impurity Profile
| Sample ID | Amphetamine Peak Area | P1P Peak Area | N-(1-phenylpropyl)formamide Peak Area | 1-phenylpropan-1-amine Peak Area |
| Sample A | 1.2 x 10⁸ | 5.6 x 10⁵ | 2.1 x 10⁵ | 8.9 x 10⁴ |
| Sample B | 9.8 x 10⁷ | 4.2 x 10⁵ | 1.8 x 10⁵ | 7.1 x 10⁴ |
| Control (Leuckart from P2P) | 1.5 x 10⁸ | Not Detected | Not Detected | Not Detected |
Logical Relationships in Analytical Techniques
The choice of analytical technique is crucial for successful impurity profiling. GC-MS is the most commonly employed method due to its excellent separation capabilities and the availability of extensive mass spectral libraries for compound identification.[3][5][8] However, other techniques can provide complementary information.
Caption: Interrelation of analytical techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) can be advantageous for the analysis of thermally labile or non-volatile impurities.[9][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of newly identified impurities.[1]
Conclusion
The impurity profiling of amphetamines synthesized from glycidic acid precursors provides valuable forensic intelligence. The identification of specific marker compounds such as phenyl-1-propanone, N-(1-phenylpropyl)formamide, and 1-phenylpropan-1-amine is strong evidence for the use of this synthetic route. The GC-MS protocol provided in these notes offers a robust and reliable method for the detection of these key impurities. Consistent application of these analytical procedures can significantly contribute to the understanding of trends in illicit drug manufacturing.
References
- 1. Identification of specific markers for amphetamines synthesized from glycidic acid pre-precursors and retrospective search in German profiling database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ukm.my [ukm.my]
- 6. researchgate.net [researchgate.net]
- 7. Leuckart-specific Impurities in Amphetamine and Methamphetamine Seized in Norway | Office of Justice Programs [ojp.gov]
- 8. [PDF] Impurity profiling of amphetamine and methamphetamine using Gas Chromatography Mass Spectrometry (GCMS) harmonised methods | Semantic Scholar [semanticscholar.org]
- 9. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [restek.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
Application Notes and Protocols for Stereoselective Synthesis Using Glycidic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the stereoselective synthesis of glycidic acid derivatives, which are versatile chiral building blocks in organic synthesis. Their utility is highlighted in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Introduction to Stereoselective Synthesis of Glycidic Acid Derivatives
Glycidic acid derivatives, specifically α,β-epoxy esters and amides, are valuable intermediates in organic synthesis due to the inherent reactivity of the epoxide ring. The stereocontrolled synthesis of these compounds is of paramount importance as the stereochemistry of the epoxide dictates the stereochemistry of subsequent products. These chiral building blocks are instrumental in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products.[1] This document outlines several key stereoselective methods for their preparation, providing detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
Asymmetric Darzens Glycidic Ester Condensation
The Darzens condensation is a classic method for the synthesis of glycidic esters from the reaction of an α-haloester with a ketone or aldehyde in the presence of a base.[2] The development of asymmetric variants has significantly enhanced the utility of this reaction.
Phase-Transfer Catalyzed Asymmetric Darzens Reaction
Phase-transfer catalysis (PTC) offers a practical and efficient method for achieving high enantioselectivity in the Darzens reaction. Chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids are commonly employed as catalysts.[2][3]
Experimental Protocol: Asymmetric Darzens Reaction of α-Chloro Ketones and Aldehydes using a Cinchona Alkaloid-Derived Phase-Transfer Catalyst [2][3]
-
Reaction Setup: To a stirred solution of the α-chloro ketone (1.0 equiv) and the aldehyde (1.2 equiv) in dichloromethane (B109758) (CH₂Cl₂) at 0 °C, add the chiral phase-transfer catalyst (1-10 mol%).
-
Addition of Base: Add a pre-cooled aqueous solution of lithium hydroxide (B78521) (LiOH) (1.5 equiv).
-
Reaction: Stir the biphasic mixture vigorously at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 5-24 hours.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic phase with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α,β-epoxy ketone.
Quantitative Data for Phase-Transfer Catalyzed Asymmetric Darzens Reaction
| Aldehyde | α-Chloro Ketone | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | 2-chloroacetophenone | 10 | 95 | 92 | [2] |
| 4-Chlorobenzaldehyde | 2-chloroacetophenone | 10 | 92 | 94 | [2] |
| 4-Nitrobenzaldehyde | 2-chloroacetophenone | 10 | 98 | 96 | [2] |
| 2-Naphthaldehyde | 2-chloroacetophenone | 10 | 90 | 91 | [2] |
| Cinnamaldehyde | 2-chloroacetophenone | 10 | 85 | 88 | [3] |
Workflow for Asymmetric Darzens Reaction
Caption: General workflow for a phase-transfer catalyzed asymmetric Darzens reaction.
Synthesis of Chiral Glycidic Amides using Sulfonium (B1226848) Ylides
The reaction of chiral sulfur ylides with aldehydes provides a highly stereoselective route to trans-glycidic amides. Camphor-derived sulfonium salts are particularly effective in this transformation, affording excellent yields and enantioselectivities.[4][5][6][7]
Experimental Protocol: Synthesis of Glycidic Amides from Camphor-Derived Sulfonium Ylides [6][7]
-
Ylide Generation: To a solution of the camphor-derived sulfonium salt (1.0 equiv) in ethanol (B145695) at -78 °C, add a solution of sodium ethoxide (1.0 equiv) in ethanol dropwise. Stir the mixture for 30 minutes to generate the ylide.
-
Reaction with Aldehyde: Add a solution of the aldehyde (1.2 equiv) in ethanol to the ylide solution at -78 °C.
-
Reaction: Allow the reaction mixture to warm to -50 °C and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield the pure glycidic amide.
Quantitative Data for Glycidic Amide Synthesis using Camphor-Derived Sulfonium Ylides
| Aldehyde | Yield (%) | ee (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Benzaldehyde | 95 | >99 | >99:1 | [7] |
| 4-Chlorobenzaldehyde | 92 | 99 | >99:1 | [6] |
| 4-Nitrobenzaldehyde | 98 | 99 | >99:1 | [6] |
| 2-Naphthaldehyde | 90 | 98 | >99:1 | [4] |
| Cinnamaldehyde | 88 | 97 | >99:1 | [5] |
Logical Relationship in Chiral Sulfonium Ylide Reaction
Caption: Key steps in the formation of glycidic amides from chiral sulfonium ylides.
Asymmetric Epoxidation of α,β-Unsaturated Carbonyl Compounds
Asymmetric epoxidation of α,β-unsaturated aldehydes and ketones is a powerful strategy for the synthesis of chiral glycidic acid derivatives. Several catalytic systems have been developed to achieve high enantioselectivity.
Juliá-Colonna Asymmetric Epoxidation
The Juliá-Colonna epoxidation utilizes poly-L-leucine as a catalyst for the epoxidation of electron-deficient olefins, such as chalcones, with hydrogen peroxide. This method is known for its operational simplicity and high enantioselectivities.[8][9]
Experimental Protocol: Juliá-Colonna Epoxidation of Chalcone (B49325) [8]
-
Catalyst Preparation: Suspend poly-L-leucine (10-30 mg per mmol of substrate) in a suitable solvent system (e.g., toluene (B28343)/water or a non-aqueous system with urea-hydrogen peroxide).
-
Reaction Initiation: Add the chalcone (1.0 equiv) to the catalyst suspension.
-
Oxidant Addition: Add a basic solution of hydrogen peroxide (e.g., 30% H₂O₂ with NaOH) dropwise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction by TLC.
-
Work-up: After completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude epoxide by recrystallization or column chromatography.
Organocatalytic Asymmetric Epoxidation of α,β-Unsaturated Aldehydes
Chiral amines, such as prolinol derivatives, can catalyze the highly enantioselective epoxidation of α,β-unsaturated aldehydes using hydrogen peroxide as a green oxidant.[10][11][12][13]
Experimental Protocol: Organocatalytic Epoxidation of Cinnamaldehyde [10][11]
-
Reaction Setup: In a vial, dissolve the α,β-unsaturated aldehyde (1.0 equiv) and the chiral amine catalyst (10-20 mol%) in a suitable solvent (e.g., a mixture of an alcohol and water).
-
Oxidant Addition: Add aqueous hydrogen peroxide (30%, 1.5-2.0 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-48 hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude epoxy aldehyde by flash column chromatography.
Quantitative Data for Asymmetric Epoxidation of α,β-Unsaturated Carbonyls
| Substrate | Method | Catalyst | Yield (%) | ee (%) | Reference |
| Chalcone | Juliá-Colonna | Poly-L-leucine | 91 | 95 | [8] |
| 4'-Nitrochalcone | Juliá-Colonna | Poly-L-leucine | 85 | >99 | [9] |
| Cinnamaldehyde | Organocatalytic | Chiral Pyrrolidine | 92 | 98 | [10] |
| Crotonaldehyde | Organocatalytic | Chiral Pyrrolidine | 85 | 95 | [11] |
Sharpless and Jacobsen-Katsuki Asymmetric Epoxidations
While not directly producing glycidic acid derivatives, the Sharpless and Jacobsen-Katsuki epoxidations are seminal methods for creating chiral epoxides, which can be further functionalized to glycidic acids or their equivalents.
Sharpless Asymmetric Epoxidation
The Sharpless epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of allylic alcohols.[14][15][16][17][18]
Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol [15][17]
-
Catalyst Formation: To a solution of titanium(IV) isopropoxide (5-10 mol%) and diethyl L-(+)-tartrate (6-12 mol%) in dry CH₂Cl₂ at -20 °C, add the allylic alcohol (1.0 equiv).
-
Oxidant Addition: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (1.5-2.0 equiv) dropwise while maintaining the temperature at -20 °C.
-
Reaction: Stir the mixture at -20 °C for 2-4 hours.
-
Work-up: Quench the reaction by adding a 10% aqueous solution of tartaric acid. Warm the mixture to room temperature and stir for 1 hour. Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is effective for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins, using a chiral manganese-salen complex as the catalyst.[19][20][21]
Experimental Protocol: Jacobsen-Katsuki Epoxidation of a cis-Olefin [19][21]
-
Reaction Setup: To a solution of the alkene (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at 0 °C, add the chiral (salen)Mn(III) complex (1-5 mol%).
-
Oxidant Addition: Add an oxidant, such as aqueous sodium hypochlorite (B82951) (NaOCl), dropwise to the stirred mixture.
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-12 hours.
-
Work-up: Separate the organic layer, wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the epoxide by flash chromatography.
Workflow for Catalytic Asymmetric Epoxidation
Caption: A simplified workflow for Sharpless and Jacobsen-Katsuki asymmetric epoxidations.
Applications in Drug Development
Chiral glycidic acid derivatives are key intermediates in the synthesis of numerous pharmaceuticals.
Synthesis of Diltiazem
The synthesis of the calcium channel blocker Diltiazem often starts from methyl 3-(4-methoxyphenyl)glycidate, prepared via a Darzens condensation.[1][22][23] The key step involves the regioselective ring-opening of the glycidic ester with 2-aminothiophenol.[22]
Synthetic Pathway to Diltiazem
Caption: Key synthetic steps for Diltiazem utilizing a glycidic ester intermediate.
Synthesis of the Taxol® Side Chain
The C-13 side chain of the anticancer drug Taxol®, N-benzoyl-(2R,3S)-3-phenylisoserine, is crucial for its biological activity. Chiral glycidic esters, such as trans-(2R,3S)-methyl-3-phenylglycidate, serve as valuable precursors for this side chain.[1][24][25]
Synthetic Pathway to Taxol® Side Chain
Caption: Synthesis of the Taxol® side chain from a chiral glycidic ester.
Synthesis of β-Blockers
Chiral glycidic ethers, readily prepared from phenols and epichlorohydrin, are key intermediates in the synthesis of many β-blockers. The epoxide ring is opened by an appropriate amine to install the characteristic amino alcohol side chain with the desired stereochemistry.
General Synthetic Scheme for β-Blockers
Caption: A general route to β-blockers via a glycidyl ether intermediate.
Conclusion
The stereoselective synthesis of glycidic acid derivatives offers a powerful and versatile platform for the construction of complex, chiral molecules. The methods outlined in these application notes, from the asymmetric Darzens condensation to various catalytic epoxidations, provide researchers and drug development professionals with a robust toolkit for accessing these valuable intermediates. The provided protocols and quantitative data are intended to facilitate the practical application of these methodologies in both academic and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 4. Highly enantioselective synthesis of glycidic amides using camphor-derived sulfonium salts. Mechanism and applications in synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Highly Enantioselective Darzens Reaction of a Camphor-Derived Sulfonium Amide to Give Glycidic Amides and Their Applications in Synthesis [organic-chemistry.org]
- 8. Juliá–Colonna epoxidation - Wikipedia [en.wikipedia.org]
- 9. Juliá–Colonna asymmetric epoxidation reactions under non-aqueous conditions: rapid, highly regio- and stereo-selective transformations using a cheap, recyclable catalyst - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide [organic-chemistry.org]
- 11. Asymmetric organocatalytic epoxidation of alpha,beta-unsaturated aldehydes with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. On the mechanism of the organocatalytic asymmetric epoxidation of α,β-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. dalalinstitute.com [dalalinstitute.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Sharpless Epoxidation [organic-chemistry.org]
- 19. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 22. Diltiazem synthesis - chemicalbook [chemicalbook.com]
- 23. researchgate.net [researchgate.net]
- 24. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Enantioselective synthesis of the Taxol and Taxotere side chains - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for BMK Glycidic Acid (Sodium Salt)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BMK Glycidic Acid (sodium salt).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of BMK Glycidic Acid (sodium salt), which typically proceeds via a two-step process: a Darzens condensation to form the glycidic ester, followed by saponification to yield the sodium salt.
Issue 1: Low or No Yield of BMK Glycidic Ester in Darzens Condensation
Possible Causes and Solutions:
-
Inactive Base: The base used (e.g., sodium methoxide, sodium ethoxide, potassium tert-butoxide) may have degraded due to moisture.
-
Solution: Use a freshly opened container of base or test the activity of the existing stock. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Incorrect Solvent: The polarity of the solvent can significantly impact the reaction. Non-polar solvents like toluene (B28343) may hinder the ionic interactions necessary for the reaction to proceed efficiently.[1]
-
Low Reactivity of Haloester: The reactivity of the α-halo ester can affect the condensation.
-
Solution: α-bromo esters are generally more reactive than their chloro- counterparts and may improve yields.[3]
-
-
Low Reaction Temperature: While initial cooling is necessary to control the exothermic reaction, maintaining a very low temperature for an extended period may slow down the reaction rate.
-
Solution: After the initial controlled addition of the base at a low temperature (e.g., below 10°C), allow the reaction to gradually warm to room temperature and stir for several hours to ensure completion.[1]
-
| Parameter | Recommended Condition | Common Pitfall |
| Base | Fresh, potent alkoxide (e.g., NaOMe, NaOEt, t-BuOK) | Degraded by moisture |
| Solvent | Aprotic, polar (e.g., THF, Toluene/MeOH mix) | Non-polar solvent alone |
| α-Halo Ester | α-bromo ester for higher reactivity | Using a less reactive α-chloro ester |
| Temperature | Initial cooling, then gradual warming to RT | Maintaining a very low temperature |
Issue 2: Formation of Side Products During Darzens Condensation
Possible Causes and Solutions:
-
Aldol-type Side Reactions: The enolate of the α-halo ester can react with itself or the starting ketone can undergo self-condensation.
-
Solution: Maintain a low reaction temperature during the addition of the base to favor the Darzens pathway. Ensure slow, controlled addition of the base to the mixture of the ketone and α-halo ester.[1]
-
-
Epoxide Ring-Opening: Under certain conditions, the newly formed epoxide ring can be opened.
-
Solution: Use a non-nucleophilic base and avoid protic solvents that could facilitate ring-opening.
-
Issue 3: Incomplete Saponification of BMK Glycidic Ester
Possible Causes and Solutions:
-
Insufficient Base: An inadequate amount of base (e.g., NaOH, KOH) will lead to incomplete hydrolysis of the ester.
-
Solution: Use a slight excess of the base (typically 1.1-1.5 equivalents) to ensure complete conversion.[4]
-
-
Low Reaction Temperature or Short Reaction Time: Saponification may be slow at very low temperatures.
-
Solution: While the initial addition of the base can be done at a low temperature to control any potential side reactions, the reaction mixture should be stirred at room temperature or slightly elevated temperatures (e.g., 50°C) for an adequate duration (e.g., 4-6 hours) to drive the reaction to completion.[1][4]
-
-
Poor Solubility: The glycidic ester may not be fully soluble in the reaction medium, leading to a slow or incomplete reaction.
-
Solution: Use a co-solvent system such as ethanol/water to improve the solubility of the ester.[4]
-
| Parameter | Recommended Condition | Common Pitfall |
| Base (NaOH/KOH) | 1.1-1.5 equivalents | Stoichiometric or insufficient amount |
| Temperature | Room temperature to 50°C | Too low, hindering reaction rate |
| Reaction Time | 4-6 hours | Insufficient time for complete hydrolysis |
| Solvent | Ethanol/Water co-solvent | Poor solubility of the ester in a single solvent |
Issue 4: Difficulty in Purifying BMK Glycidic Acid (Sodium Salt)
Possible Causes and Solutions:
-
Contamination with Starting Materials or Byproducts: The crude product may contain unreacted starting materials or side products from the condensation and hydrolysis steps.
-
Solution:
-
Recrystallization: This is an effective method for purifying the sodium salt. A common solvent system is ethanol/water.[4]
-
Chromatography: If recrystallization is insufficient, column chromatography can be used to separate the desired product from impurities.
-
-
-
Presence of Inorganic Salts: The product may be contaminated with inorganic salts from the reaction and workup.
-
Solution: Ensure the product is thoroughly washed with an appropriate solvent in which the desired product is sparingly soluble, but the inorganic salts are soluble.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the final precipitation of the sodium salt?
A1: The sodium salt of BMK Glycidic Acid is typically precipitated by adjusting the pH of the aqueous solution. A pH range of 7-8 is generally recommended for optimal precipitation.[4]
Q2: How can I monitor the progress of the Darzens condensation and saponification reactions?
A2:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more detailed analysis, GC-MS can be used to identify and quantify the components in the reaction mixture.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is also a powerful tool for monitoring the reaction progress, especially for compounds that are not amenable to GC analysis.[6][7]
Q3: What are the key safety precautions when working with the reagents for BMK Glycidic Acid synthesis?
A3:
-
Bases: The strong bases used (e.g., sodium methoxide, sodium hydroxide) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Many of the organic solvents used are flammable and may be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood and avoid sources of ignition.
-
α-Halo Esters: These compounds can be lachrymatory and irritants. Handle them with care in a fume hood.
Q4: Can I use a different base for the Darzens condensation?
A4: Yes, various strong bases can be used, including sodium ethoxide, potassium tert-butoxide, and sodium amide.[2] The choice of base can influence the reaction rate and yield, and may need to be optimized for your specific conditions.
Q5: What is the typical appearance of pure BMK Glycidic Acid (sodium salt)?
A5: Pure BMK Glycidic Acid (sodium salt) is typically a white to off-white crystalline powder.[8]
Visualizations
Caption: Workflow for Darzens Condensation of BMK Glycidic Ester.
Caption: Workflow for Saponification to BMK Glycidic Acid (Sodium Salt).
Caption: Troubleshooting Logic for Low Product Yield.
References
- 1. Sciencemadness Discussion Board - Darzen Condensation Difficulties - any tips? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 3. jk-sci.com [jk-sci.com]
- 4. PMK Glycidic Acid (sodium salt) | Benchchem [benchchem.com]
- 5. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 6. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 7. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
Minimizing side reactions in the synthesis of phenylacetone from BMK glycidate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing side reactions during the synthesis of phenylacetone (B166967) (also known as P2P or BMK) from BMK glycidate. The information is structured to assist in troubleshooting common issues and to provide answers to frequently asked questions, ensuring a higher yield and purity of the desired product.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of phenylacetone (P2P) | - Incomplete hydrolysis and/or decarboxylation of BMK glycidate.[1] - Formation of significant amounts of the phenyl-1-propanone (P1P) isomer.[1] - Suboptimal reaction temperature or pH. | - Ensure complete hydrolysis by monitoring the reaction with techniques like TLC or GC-MS. - Adjust the pH of the reaction mixture to slightly acidic conditions (pH 4-5) to favor the formation of P2P over P1P. - Optimize the reaction temperature; start at a lower temperature and gradually increase while monitoring the product formation. |
| Presence of a significant peak corresponding to phenyl-1-propanone (P1P) in GC-MS analysis | The reaction mechanism can proceed through two different pathways, one leading to P2P and the other to P1P.[1] Acid-catalyzed decarboxylation can favor the formation of the P1P isomer if the oxirane ring opens first. | - Carefully control the addition of acid during the decarboxylation step. A slower, more controlled addition can favor the desired pathway. - Maintain a mildly acidic pH rather than strongly acidic conditions. |
| Formation of oily byproducts or tars | - Polymerization or self-condensation of phenylacetone or intermediates under harsh reaction conditions (e.g., high temperature, strong acid/base).[2] | - Avoid excessive heating. Maintain a controlled temperature throughout the reaction. - Use a moderate pH for the reaction and workup. - Ensure efficient stirring to prevent localized overheating. |
| Inconsistent reaction outcomes | - Purity of the starting BMK glycidate. Impurities in the starting material can lead to various side reactions. - Variations in reaction conditions such as temperature, pH, and reaction time. | - Use highly pure BMK glycidate. If necessary, purify the starting material before use. - Standardize the reaction protocol with precise control over all parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in the synthesis of phenylacetone from BMK glycidate?
A1: The most significant side reaction is the formation of the isomeric ketone, phenyl-1-propanone (P1P).[1] This occurs through an alternative mechanistic pathway during the acid-catalyzed hydrolysis and decarboxylation of the glycidate.
Q2: How does pH influence the formation of side products?
A2: The pH of the reaction medium is a critical factor. While acidic conditions are necessary for the decarboxylation, strongly acidic environments can promote the formation of the P1P isomer.[1] Maintaining a mildly acidic pH (around 4-5) is generally recommended to favor the formation of the desired phenylacetone (P2P).
Q3: What is the optimal temperature for this synthesis?
A3: The optimal temperature can vary depending on the specific protocol and solvent used. However, it is generally advisable to start the reaction at a moderate temperature and monitor its progress. Excessive heat can lead to the formation of tars and other degradation products.[2]
Q4: How can I monitor the progress of the reaction and the formation of byproducts?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for monitoring the reaction.[3] It allows for the separation and identification of phenylacetone, unreacted BMK glycidate, the P1P isomer, and other potential impurities. Thin Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of the reaction's progress.
Q5: What are the best practices for purifying the final phenylacetone product?
A5: The crude product can be purified by vacuum distillation.[1] It is important to ensure that the distillation is performed under a good vacuum and with controlled heating to prevent thermal decomposition of the product. Washing the crude product with a sodium bicarbonate solution can help remove any acidic impurities before distillation.
Experimental Protocols
Protocol 1: Optimized Synthesis of Phenylacetone from BMK Glycidate with Minimized Side Reactions
This protocol is designed to maximize the yield of phenylacetone while minimizing the formation of the phenyl-1-propanone isomer and other impurities.
Materials:
-
BMK glycidate
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
Toluene or other suitable organic solvent
-
Deionized water
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Hydrolysis of BMK Glycidate:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the BMK glycidate in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like ethanol (B145695) or methanol).
-
Add a stoichiometric amount of a base (e.g., NaOH or KOH) to the solution.
-
Heat the mixture to reflux and maintain for a period sufficient to achieve complete hydrolysis of the ester. Monitor the reaction progress by TLC or GC-MS.
-
-
Acidification and Decarboxylation:
-
After complete hydrolysis, cool the reaction mixture to room temperature.
-
Slowly and with vigorous stirring, add a dilute acid (e.g., 10% HCl or H₂SO₄) to the solution until the pH reaches approximately 4-5. Carbon dioxide evolution will be observed.
-
Gently heat the mixture to a moderate temperature (e.g., 50-60 °C) to facilitate decarboxylation. Maintain this temperature until the gas evolution ceases.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with a suitable organic solvent (e.g., toluene) multiple times.
-
Combine the organic extracts and wash them with a saturated sodium bicarbonate solution to remove any remaining acidic impurities, followed by a wash with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude phenylacetone by vacuum distillation to obtain the final product with high purity.
-
Visualizations
Reaction Pathway Diagram
Caption: Main reaction pathway to Phenylacetone (P2P) vs. the side reaction pathway to Phenyl-1-propanone (P1P).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of high-purity phenylacetone.
Troubleshooting Logic Diagram
References
Technical Support Center: Darzens Condensation for BMK Glycidate Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Darzens condensation for the synthesis of BMK glycidate (methyl 3-phenyl-2-methyloxirane-2-carboxylate). Below you will find troubleshooting advice and frequently asked questions to address common issues, particularly low reaction yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Darzens condensation reaction resulted in a very low yield of BMK glycidicate. What are the most common causes?
Low yields in the Darzens condensation are frequently attributed to several key factors:
-
Presence of Moisture: The strong bases used in this reaction, such as sodium methoxide (B1231860), are highly sensitive to water. Any moisture in the reagents or glassware can consume the base, preventing the necessary deprotonation of the methyl 2-chloropropionate. It is crucial to use anhydrous solvents and thoroughly dried glassware.[1]
-
Improper Temperature Control: The initial phase of the reaction is often exothermic. If the temperature is not adequately controlled, typically by using an ice bath to maintain a temperature between 10-15°C during the base addition, side reactions can occur, leading to a lower yield of the desired glycidic ester.[2]
-
Suboptimal Base or Solvent System: The choice of base and solvent is critical and interdependent. While sodium methoxide in a toluene (B28343)/methanol (B129727) system is common, the polarity of the solvent can significantly impact reaction efficiency.[1][3] For instance, highly non-polar solvents like toluene may lead to very long reaction times and poor yields with certain bases.[3]
-
Competing Side Reactions: Several side reactions can compete with the desired condensation, including the Cannizzaro reaction (a disproportionation of benzaldehyde (B42025) in the presence of a strong base) and hydrolysis of the starting ester or the product glycidic ester.[1][4]
-
Reagent Quality and Stoichiometry: The purity of the benzaldehyde and methyl 2-chloropropionate is important. Additionally, using an appropriate molar ratio of the reactants and base is key for driving the reaction to completion.[1][2]
Q2: I observed a thick white precipitate during my reaction, and the final yield was poor. What does this indicate?
The formation of a viscous white precipitate can be indicative of the sodium salt of the glycidic acid or other polymeric side products.[1] This can happen if the reaction does not proceed cleanly. One possible reason is the use of a non-polar solvent like toluene without a co-solvent like methanol, which can hinder the solubility and reactivity of the ionic intermediates.[1] It has been noted in similar syntheses that a mixed toluene-methanol solvent system can be more effective.[1]
Q3: Can I substitute sodium ethoxide for sodium methoxide? What about other bases?
Yes, other alkoxide bases like sodium ethoxide or potassium tert-butoxide are commonly used in Darzens condensations.[5] However, it is important to match the alkoxide to the ester to prevent transesterification, although with methyl esters, this is less of a concern. More advanced, non-nucleophilic bases like phosphazene bases have also been shown to be highly effective, promoting the reaction in aprotic solvents and minimizing the hydrolysis of the glycidic ester.[3]
Q4: How critical is the reaction atmosphere?
Maintaining an inert atmosphere, for example by using nitrogen or argon, is highly recommended. This prevents the strong base from reacting with atmospheric moisture and carbon dioxide, which would reduce its effectiveness and lead to lower yields.[6]
Q5: My reaction seems to have failed at the condensation step. What are some key parameters to check and optimize?
If you suspect the initial condensation is failing, consider the following:
-
Anhydrous Conditions: Ensure all solvents are freshly dried and glassware is oven-dried before use.
-
Base Quality and Addition: Use a fresh, high-quality base. The slow, dropwise addition of the base at a low temperature is crucial to control the reaction's exothermicity.[2]
-
Solvent System: Re-evaluate your solvent choice. If using toluene, the addition of a polar co-solvent like methanol might be beneficial.[1] Alternatively, exploring more polar aprotic solvents like acetonitrile (B52724) with a suitable base could improve the yield.[3]
-
Reaction Time and Temperature: After the initial cooled addition of the base, allowing the reaction to stir at room temperature for several hours is typically required for completion.[2]
Data Presentation: Reaction Parameters
The following tables summarize key quantitative data from various protocols for the Darzens condensation to produce glycidic esters.
Table 1: Reagent Stoichiometry
| Reagent | Molar Equivalents (Typical) | Reference |
| Benzaldehyde (or derivative) | 1.0 | [1][2] |
| Methyl 2-chloropropionate | 1.1 - 1.5 | [1][7] |
| Sodium Methoxide | 1.5 | [1][2] |
Table 2: Reaction Conditions
| Parameter | Value/Condition | Reference |
| Solvent System | Toluene / Methanol | [1][2] |
| Temperature (Base Addition) | 10-15°C | [2][7] |
| Temperature (Stirring) | Room Temperature | [1][2] |
| Reaction Time (Post-addition) | 2-6 hours | [1][2] |
Experimental Protocols
Protocol 1: Darzens Condensation using Sodium Methoxide in Toluene/Methanol
This protocol is adapted from established procedures for the synthesis of BMK glycidate precursors.[2][7]
Materials:
-
Benzaldehyde (1.0 eq)
-
Methyl 2-chloropropionate (1.2-1.5 eq)
-
Sodium methoxide (1.5 eq)
-
Anhydrous Toluene
-
Anhydrous Methanol
-
Round-bottom flask with magnetic stirrer and dropping funnel
-
Ice bath
Procedure:
-
To a clean, dry round-bottom flask, add the benzaldehyde and methyl 2-chloropropionate, and dissolve them in anhydrous toluene.
-
Cool the mixture in an ice bath to between 10-15°C.
-
In a separate flask, prepare a solution of sodium methoxide in anhydrous methanol.
-
Slowly add the sodium methoxide solution dropwise to the cooled aldehyde/ester mixture over 30-40 minutes, ensuring the temperature remains below 15°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue to stir the mixture for an additional 2-3 hours. The formation of a precipitate may be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., toluene or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude BMK glycidate.
Visualizations
Below are diagrams illustrating key workflows and logical relationships in troubleshooting the Darzens condensation.
Caption: A typical experimental workflow for the Darzens condensation synthesis of BMK glycidate.
Caption: A logical flowchart for troubleshooting common causes of low yield in the Darzens condensation.
References
- 1. Sciencemadness Discussion Board - Darzen Condensation Difficulties - any tips? - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. benzaldehydes to phenylacetones , Hive Novel Discourse [chemistry.mdma.ch]
Preventing the decomposition of BMK Glycidic Acid during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of BMK Glycidic Acid during storage and handling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of BMK Glycidic Acid.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to light, air (oxidation), or moisture. | Store the compound in a tightly sealed, amber vial in a desiccator at the recommended temperature. Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing. |
| Decreased purity or presence of unexpected peaks in analysis (HPLC, GC-MS) | Decomposition due to hydrolysis, thermal stress, or photodegradation. | Review storage conditions to ensure they meet recommendations (-20°C, protected from light and moisture). Analyze for known degradation products to identify the decomposition pathway. |
| Inconsistent experimental results | Degradation of the starting material. | Use a freshly opened vial of BMK Glycidic Acid or re-analyze the purity of the existing stock before use. |
| Precipitation in solution | The sodium salt of BMK Glycidic Acid has enhanced aqueous solubility.[1] If using the free acid, solubility may be limited. | For aqueous solutions, consider using the sodium salt of BMK Glycidic Acid. For the free acid, ensure the appropriate solvent is used and that the concentration does not exceed its solubility limit. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for BMK Glycidic Acid?
To ensure long-term stability, BMK Glycidic Acid should be stored at -20°C in a tightly sealed container, protected from light and moisture.[2][3][4][5] For the sodium salt, storage in a cool, dry place is recommended, with a shelf life of approximately two years under these conditions.[6] The free acid has a reported shelf life of up to four years when stored at -20°C.[2][5]
2. What are the primary decomposition pathways for BMK Glycidic Acid?
The main decomposition pathways for BMK Glycidic Acid are:
-
Hydrolysis: The strained oxirane ring is susceptible to opening when exposed to acidic or basic conditions, or even water, which results in the formation of a diol.[1][7][8]
-
Photodegradation: As a compound containing an aromatic ring, BMK Glycidic Acid can absorb UV light, leading to the formation of free radicals and subsequent oxidative degradation.[2][9][10][11] This can manifest as a change in the material's color.[9]
-
Thermal Decomposition: While stable under recommended storage conditions, elevated temperatures can cause decomposition.[12] Studies on related glycidyl (B131873) esters show that heating can lead to the release of hydrocarbons, aldehydes, and carbon dioxide, indicating a potential for decarboxylation.[13]
3. How can I detect and quantify the decomposition of BMK Glycidic Acid?
Stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are recommended for detecting and quantifying degradation products.[14][15] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool for identifying volatile decomposition products.[12]
4. Are there any known stabilizers for BMK Glycidic Acid?
Currently, there is limited specific information on stabilizers proven to be effective for BMK Glycidic Acid. However, a patent for epoxide compositions suggests that certain peroxide compounds may inhibit color development.[4] The most effective approach to prevent decomposition is to adhere strictly to the recommended storage and handling conditions.
5. What are the best practices for handling BMK Glycidic Acid?
-
Avoid contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][3]
-
Keep the container tightly sealed when not in use to prevent exposure to air and moisture.[1][3][6][12][16]
-
Store organic acids separately from inorganic acids, bases, and oxidizing agents.[5][17][18][19][20]
Experimental Protocols
Protocol: Stability Assessment of BMK Glycidic Acid using HPLC
This protocol provides a general framework for assessing the stability of BMK Glycidic Acid under various stress conditions.
-
Sample Preparation:
-
Prepare a stock solution of BMK Glycidic Acid in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into separate amber vials for each stress condition.
-
-
Forced Degradation Studies:
-
Hydrolysis: Add an equal volume of 0.1 N HCl (acidic hydrolysis) or 0.1 N NaOH (basic hydrolysis) to respective vials. Store one vial at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.
-
Oxidation: Add a solution of 3% hydrogen peroxide to a vial and store at room temperature for a defined period.
-
Photostability: Expose a vial to a UV light source (e.g., 254 nm) for a defined period. Keep a control sample wrapped in aluminum foil to protect it from light.
-
Thermal Stability: Place a vial in an oven at an elevated temperature (e.g., 80°C) for a defined period.
-
-
HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: Monitor at the λmax of BMK Glycidic Acid.
-
Procedure: Inject the stressed samples and a control sample (stored at -20°C) into the HPLC system.
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
-
Visualizations
Caption: Potential decomposition pathways of BMK Glycidic Acid.
Caption: Workflow for stability assessment via forced degradation.
References
- 1. bmkproducts.com [bmkproducts.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. US3142687A - Stabilization of epoxide compositions - Google Patents [patents.google.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 | Benchchem [benchchem.com]
- 8. Buy 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 [smolecule.com]
- 9. mdpi.com [mdpi.com]
- 10. Photodegradation - Wikipedia [en.wikipedia.org]
- 11. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Decomposition products of glycidyl esters of fatty acids by heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Stability Indicating Method Development and Validation for the Estimation of Bempedoic Acid by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. ehs.berkeley.edu [ehs.berkeley.edu]
- 19. alliancechemical.com [alliancechemical.com]
- 20. coral.washington.edu [coral.washington.edu]
Technical Support Center: Decarboxylation of 2-Methyl-3-Phenyl Glycidic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the decarboxylation of 2-methyl-3-phenyl glycidic acid to synthesize phenylacetone (B166967) (also known as P2P or benzyl (B1604629) methyl ketone).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the decarboxylation of 2-methyl-3-phenyl glycidic acid?
A1: The primary challenge is controlling the reaction pathway to selectively yield the desired product, phenylacetone (1-phenyl-2-propanone), over the isomeric byproduct, 1-phenyl-1-propanone.[1] The reaction proceeds through a complex mechanism that can lead to the formation of both ketones.
Q2: What is the general synthetic route to obtain the starting material, 2-methyl-3-phenyl glycidic acid?
A2: The most common and well-documented method is the Darzens glycidic ester condensation.[2][3] This multi-step process involves the condensation of an appropriate benzaldehyde (B42025) with an α-halo ester to form a glycidic ester, followed by saponification to the glycidic acid, and finally decarboxylation.[2][3]
Q3: What are the key stages of the Darzens condensation for preparing the precursor?
A3: The synthesis via Darzens condensation involves three main stages:
-
Formation of the glycidic ester: An aldehyde or ketone reacts with an α-halo ester in the presence of a base.
-
Saponification: The resulting glycidic ester is hydrolyzed, typically using a base like sodium hydroxide (B78521), to form the sodium salt of the glycidic acid.[2]
-
Decarboxylation: The glycidic acid salt is acidified and heated to induce decarboxylation and form the final ketone product.[2]
Q4: What purification techniques are commonly used for the final phenylacetone product?
A4: Steam distillation is a frequently cited method for purifying phenylacetone from the reaction mixture.[1][4] This is often followed by extraction of the distillate with an organic solvent (e.g., toluene) and subsequent removal of the solvent.[4] For higher purity, vacuum distillation can also be employed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Phenylacetone | Incomplete decarboxylation. | Ensure the reaction is heated sufficiently (e.g., 65-90°C) for an adequate duration (e.g., 2-4 hours) after acidification.[2][4] Monitor for the cessation of CO2 evolution. |
| Formation of 1-phenyl-1-propanone byproduct. | Carefully control the reaction conditions, particularly the acid concentration and temperature, as these can influence the reaction pathway. | |
| Sub-optimal pH for decarboxylation. | Adjust the pH of the reaction mixture to approximately 3.5-5.5 using an acid like HCl or acetic acid to facilitate efficient decarboxylation.[2][4] | |
| Presence of Significant Amounts of 1-Phenyl-1-propanone | Reaction mechanism favoring the formation of the undesired isomer. | The acid-catalyzed ring opening of the glycidic acid can proceed via two pathways. To favor the formation of phenylacetone, it is crucial to control the protonation and subsequent rearrangement steps. Experiment with different acid catalysts and reaction temperatures to optimize the selectivity. |
| Formation of Polymeric or Tar-like Byproducts | Side reactions due to overly harsh conditions. | Avoid excessively high temperatures or prolonged reaction times. Ensure efficient stirring to prevent localized overheating. |
| Difficult Separation of Phenylacetone from Byproducts | Close boiling points of phenylacetone and 1-phenyl-1-propanone. | Optimize the steam distillation process by carefully controlling the steam flow rate. For challenging separations, consider fractional vacuum distillation. |
| Incomplete Saponification of the Glycidic Ester | Insufficient base or reaction time during the saponification step. | Use a sufficient excess of sodium hydroxide (e.g., 1.5-2.5 equivalents) and monitor the reaction by TLC to ensure complete conversion to the glycidic acid salt before proceeding to the decarboxylation step.[2][4] |
Experimental Protocols
Darzens Condensation and Decarboxylation for a Phenylacetone Analog (2,5-dimethoxyphenylacetone)
This protocol for a substituted analog provides a valuable reference for the conditions used in the synthesis of phenylacetones.[4]
Stage 1 & 2: Glycidic Ester Formation and Saponification
-
To a 500ml three-neck flask equipped with a thermometer and a stir bar, add 16.6g (100 mmol) of 2,5-dimethoxybenzaldehyde (B135726) and 18.3g (150 mmol) of methyl 2-chloropropionate.
-
Add 100ml of methanol (B129727) to dissolve the benzaldehyde.
-
While maintaining the temperature at 15°C, add a solution of 8.1g (150 mmol) of sodium methoxide (B1231860) in 50ml of methanol dropwise over 40 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Add the reaction mixture to a solution of 10g (250 mmol) of NaOH in 40ml of water, keeping the temperature at 20°C. Stir overnight at room temperature.
Stage 3: Decarboxylation
-
To the resulting mixture containing a white precipitate, add 15% aqueous HCl until a pH of 3.5 is reached, which will cause a yellow oil to separate.[4]
-
Heat the solution on a water bath at 65°C for two hours to complete the decarboxylation.[4]
Purification
-
Remove the methanol by rotary evaporation.
-
Isolate the ketone by steam distillation.[4]
-
Extract the distillate with three 75ml portions of toluene (B28343).[4]
-
Dry the combined toluene extracts over MgSO4.
-
Remove the toluene by rotary evaporation to yield the final product.
A reported yield for this specific analog is 14.94g (76.9 mmol) with a purity of 96% by HPLC.[4]
Data Presentation
Table 1: Reaction Parameters for Phenylacetone Analog Synthesis
| Parameter | Value | Reference |
| Starting Aldehyde | 2,5-dimethoxybenzaldehyde | [4] |
| α-halo Ester | Methyl 2-chloropropionate | [4] |
| Base (Condensation) | Sodium Methoxide | [4] |
| Base (Saponification) | Sodium Hydroxide | [4] |
| Decarboxylation pH | 3.5 | [4] |
| Decarboxylation Temp. | 65°C | [4] |
| Decarboxylation Time | 2 hours | [4] |
| Reported Yield | 76.9% | [4] |
| Reported Purity | 96% (HPLC) | [4] |
Visualizations
Caption: Reaction pathways in the decarboxylation of 2-methyl-3-phenyl glycidic acid.
Caption: General experimental workflow for phenylacetone synthesis.
References
How to increase the yield of the Leuckart reaction with glycidic acid precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Leuckart reaction, particularly when using ketone intermediates derived from glycidic acid precursors.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for using glycidic acid precursors in a Leuckart reaction?
A1: Glycidic acid precursors are typically not used directly in the Leuckart reaction. Instead, they are first converted into a ketone, such as benzyl (B1604629) methyl ketone (BMK) or phenyl-2-propanone (P2P), through a decarboxylation step. This resulting ketone is then subjected to the Leuckart reaction to produce the corresponding primary amine.[1][2][3] This two-step process is crucial for achieving the desired transformation.
Q2: What are the most common reagents for the Leuckart reaction, and which is recommended for optimal yield?
A2: The most common reagents are ammonium (B1175870) formate (B1220265), formamide (B127407), and a combination of formamide and formic acid.[4][5] For primary amines, using ammonium formate as the reagent generally produces the best yields.[4] The addition of formic acid to formamide can also improve the yield compared to using formamide alone.[6]
Q3: What is the typical temperature range for the Leuckart reaction, and how does it affect the yield?
A3: The Leuckart reaction requires high temperatures. When using ammonium formate, the temperature is typically between 120°C and 130°C.[4] If formamide is used, the temperature may need to be higher, often exceeding 165°C.[4] The reaction temperature significantly impacts the yield; for instance, a reaction carried out at 190-200°C can result in a yield twice as high as one conducted at 160-170°C.[6]
Q4: I am observing low yields. What are the common causes and how can I troubleshoot this?
A4: Low yields in the Leuckart reaction can stem from several factors. Incomplete conversion of the glycidic acid precursor to the ketone intermediate is a primary concern. Ensure the decarboxylation step is complete before proceeding. Other factors include suboptimal temperature, incorrect reagent ratios, and the presence of excess water. Using catalysts such as magnesium chloride, boric acid, or anhydrous aluminum chloride has been shown to improve yields in some cases.
Q5: What are the common side reactions and byproducts I should be aware of?
A5: The Leuckart reaction is known to produce several byproducts. When starting from glycidic acid precursors that are converted to P2P, common byproducts include N-formylamphetamine, 4-methyl-5-phenylpyrimidine, and N,N-di-(β-phenylisopropyl)amine.[1][7] Additionally, marker compounds specific to the use of glycidic acid precursors have been identified, such as phenyl-1-propanone, N-(1-phenylpropyl)formamide, and 1-phenylpropan-1-amine.[2][3] Aldol-type condensation of the starting ketone can also lead to resinous byproducts.[8]
Q6: How is the final amine product typically isolated and purified?
A6: The initial product of the Leuckart reaction is often the N-formyl derivative of the amine, which requires hydrolysis to yield the free amine.[9] This is typically achieved by refluxing with acid (e.g., hydrochloric acid) or a base.[1] Following hydrolysis, the reaction mixture is basified, and the free amine can be isolated by extraction with an organic solvent, followed by distillation.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete conversion of glycidic acid precursor to ketone. | Optimize the decarboxylation step. Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion before initiating the Leuckart reaction. |
| Suboptimal reaction temperature. | Carefully control the reaction temperature. For ammonium formate, maintain a temperature of 120-130°C. For formamide, a higher temperature of >165°C may be necessary.[4] | |
| Incorrect choice or ratio of formylating agent. | Ammonium formate is generally preferred for primary amines and often gives better yields than formamide alone.[4] Experiment with the molar ratio of the formylating agent to the ketone. | |
| Presence of excess water. | While some water can be involved in the reaction mechanism, excess water can hinder the formation of key intermediates. If using ammonium formate, which can dehydrate to formamide, consider the water balance in your reaction. | |
| Formation of Polymeric/Resinous Material | Aldol condensation of the ketone starting material. | Maintaining a slightly acidic medium by adding formic acid can help suppress aldol-type side reactions.[11] |
| Incomplete Hydrolysis of N-formyl Intermediate | Insufficient hydrolysis time or reagent concentration. | Ensure complete hydrolysis by refluxing the N-formyl intermediate with a sufficient concentration of acid (e.g., concentrated HCl) or base for an adequate duration. Monitor the hydrolysis by TLC or other appropriate analytical methods.[1] |
| Formation of Secondary or Tertiary Amines | Further alkylation of the primary amine product. | To favor the formation of primary amines, an excess of ammonia (B1221849) or the ammonium salt is generally required. |
Experimental Protocols
Protocol 1: General Leuckart Reaction of a Ketone (Illustrative Example)
This protocol describes a general procedure for the Leuckart reaction of an aliphatic-aromatic ketone, which would be the intermediate derived from a glycidic acid precursor.
Materials:
-
Ketone (e.g., Phenyl-2-propanone)
-
Ammonium formate
-
Concentrated Hydrochloric Acid (36-38%)
-
15% Sodium Hydroxide (B78521) solution
-
Ether (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the ketone and a molar excess of ammonium formate.
-
Slowly heat the reaction mixture to 130-140°C and maintain this temperature for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the flask to room temperature.
-
For hydrolysis of the intermediate N-formyl derivative, add concentrated hydrochloric acid to the reaction mixture and reflux for 4-8 hours.[12]
-
After cooling, dilute the mixture with water and filter to remove any insoluble material.
-
Transfer the filtrate to a separatory funnel and wash with ether to remove any unreacted ketone or neutral byproducts.
-
Make the aqueous layer alkaline with a 15% sodium hydroxide solution until the amine precipitates or forms an oily layer.
-
Extract the amine product with several portions of ether.
-
Combine the ether extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield the crude amine, which can be further purified by distillation.
Visualizations
Caption: Workflow from Glycidic Acid Precursor to Final Amine.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of specific markers for amphetamines synthesized from glycidic acid pre-precursors and retrospective search in German profiling database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 6. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
- 7. unodc.org [unodc.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. organicreactions.org [organicreactions.org]
- 10. Formetorex - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Temperature control to minimize side reactions in glycidate saponification
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding temperature control during the saponification of glycidic esters. Precise temperature management is critical for maximizing the yield of the desired carboxylic acid salt while minimizing the formation of impurities through side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in glycidate saponification?
Temperature is a critical parameter in glycidate saponification as it directly influences the reaction rate and the prevalence of side reactions. While higher temperatures can accelerate the conversion of the glycidic ester, they also promote undesirable pathways such as the opening of the epoxide ring.[1][2] Conversely, temperatures that are too low can significantly slow down the reaction, leading to incomplete conversion.[2] Therefore, maintaining an optimal temperature range is essential for achieving high yield and purity.
Q2: What is the recommended temperature range for minimizing side reactions?
For the alkaline hydrolysis of glycidic esters like PMK glycidate, a temperature range of 0–25°C is recommended to prevent the opening of the sensitive epoxide ring.[1] More specifically, during the addition of the alkaline solution (e.g., NaOH), the temperature should be strictly controlled, ideally between 0–5°C.[1]
Q3: What are the most common side reactions associated with improper temperature control?
The most significant side reaction resulting from excessive temperature is the hydrolytic opening of the epoxide ring. This reaction leads to the formation of diol impurities, which reduces the overall yield of the desired glycidic acid salt and complicates the purification process.[1] Additionally, prolonged reaction times, which can be a consequence of trying to compensate for low temperatures, can also lead to diminished yields.[3]
Q4: Can enzymatic hydrolysis be used as an alternative, and how does temperature play a role?
Yes, enzymatic saponification using lipases is a viable alternative. For instance, Candida antarctica lipase (B570770) B (CAL-B) can effectively convert PMK methyl glycidate to its corresponding salt. This enzymatic method typically operates at a different temperature optimum, for example, around 37°C in a buffered solution, and offers advantages such as reduced chemical waste and higher stereoselectivity.[1]
Q5: How can I monitor the progress and purity of my saponification reaction?
Monitoring the reaction is crucial for impurity control.[4] Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are essential for tracking the disappearance of the starting ester and the formation of the desired product and any byproducts in real-time.[4] This allows for adjustments to be made and helps in identifying the optimal reaction endpoint.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Glycidic Acid Salt | Elevated Reaction Temperature: The temperature may have exceeded the optimal range (0-25°C), causing epoxide ring opening.[1] | Maintain strict temperature control, especially during base addition, using an ice bath. Ensure the base is added dropwise to manage the exothermic reaction.[1] |
| Incomplete Saponification: The reaction may not have reached completion due to insufficient time or a temperature that is too low.[2][5] | Allow for a longer reaction time while carefully monitoring the temperature. If the temperature is too low, allow it to slowly rise to the upper end of the optimal range (e.g., 20-25°C) after the initial exothermic phase. | |
| High Levels of Impurities Detected | Thermal Degradation: High local temperatures during the addition of a strong base can cause the degradation of the starting material or product.[1][2] | Improve agitation to ensure even temperature distribution. Add the alkaline solution slowly and sub-surface if possible to dissipate heat more effectively. |
| Incorrect Workup Procedure: The desired product, PMK glycidic acid sodium salt, can degrade rapidly at room temperature.[1] | Perform purification and subsequent steps at reduced temperatures. Consider cryogenic storage for the isolated product to prevent degradation.[1] | |
| Reaction Hardens Too Quickly ("Seizes") | Overheating: The reaction temperature is too high, causing the reaction to proceed uncontrollably.[6][7] | Immediately cool the reaction vessel in an ice bath. For future runs, ensure both the ester solution and the alkaline solution are pre-chilled before mixing. Reduce the rate of base addition. |
| Reaction Stalls or Proceeds Very Slowly | Temperature Too Low: While avoiding high temperatures is critical, an overly chilled reaction can be extremely sluggish.[2] | After the initial, controlled addition of the base at 0-5°C, allow the reaction mixture to slowly warm to room temperature (around 20-25°C) and stir for several hours or until completion is confirmed by analytical methods like TLC or HPLC.[1] |
Quantitative Data Summary
| Parameter | Value | Compound/Process | Source |
| Optimal Reaction Temperature | 0–25°C | PMK Glycidate Saponification | [1] |
| Base Addition Temperature | 0–5°C | PMK Glycidate Saponification | [1] |
| Enzymatic Hydrolysis Temp. | 37°C | PMK Glycidate with CAL-B Lipase | [1] |
| Typical Yield | 70–85% | Controlled PMK Glycidate Saponification | [1] |
Experimental Protocols
Protocol: Lab-Scale Saponification of PMK Ethyl Glycidate
This protocol is based on the principles of temperature-controlled alkaline hydrolysis to minimize side reactions.[1]
-
Preparation:
-
Dissolve the PMK ethyl glycidate starting material in a suitable solvent such as ethanol (B145695) or water in a reaction flask equipped with a magnetic stirrer.
-
Prepare an aqueous solution of sodium hydroxide (B78521) (NaOH) (1–2 equivalents).
-
Prepare an ice-water bath and place the reaction flask in it, ensuring the contents are cooled to 0–5°C.
-
-
Reaction:
-
Begin vigorous stirring of the glycidate solution.
-
Using a dropping funnel, add the chilled aqueous NaOH solution dropwise to the reaction mixture over a period of 30-60 minutes.
-
Continuously monitor the internal temperature with a thermometer, ensuring it remains within the 0–5°C range during the addition.
-
After the addition is complete, allow the reaction to stir at a temperature between 0°C and room temperature (up to 25°C) for 1-3 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
-
Workup and Isolation:
-
Once the reaction is complete, proceed with the appropriate workup procedure for isolating the PMK glycidic acid sodium salt. This may involve extraction or precipitation.
-
All workup and purification steps should be performed promptly and at reduced temperatures to prevent product degradation.[1]
-
-
Storage:
-
The final product, PMK glycidic acid sodium salt, is known to degrade at room temperature. For long-term stability, cryogenic storage is necessary.[1]
-
Visualizations
References
- 1. PMK Glycidic Acid (sodium salt) | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 5. nikura.com [nikura.com]
- 6. Troubleshooting Common Cold Saponification Complications | Domestika [domestika.org]
- 7. thenerdyfarmwife.com [thenerdyfarmwife.com]
Technical Support Center: pH Optimization for the Precipitation of Glycidic Acid Salts
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the precipitation of glycidic acid salts through pH control. The following sections offer frequently asked questions, troubleshooting advice, experimental protocols, and key data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of pH in the precipitation of glycidic acid salts?
The pH of the solution is a critical parameter in the precipitation of glycidic acid salts because it dictates the ionization state of the glycidic acid molecule. Glycidic acid is a carboxylic acid and therefore exists in equilibrium between its protonated (acidic, R-COOH) and deprotonated (conjugate base, R-COO⁻) forms. The solubility of these forms differs significantly. The anionic glycidate form is generally more soluble in aqueous solutions, while the protonated glycidic acid is less soluble. By adjusting the pH, one can control the ratio of these two forms, thereby influencing the point at which the salt will precipitate out of the solution.[1]
Q2: What is the approximate pKa of glycidic acid?
The pKa of the carboxylic acid group in glycidic acid derivatives is estimated to be in the range of 2.5 to 3.0.[2] For instance, the predicted pKa for BMK glycidic acid is approximately 3.56.[3] The pKa is the pH at which the concentrations of the protonated glycidic acid and its deprotonated glycidate form are equal. This value is crucial for determining the optimal pH range for precipitation.
Q3: How does the pKa value guide the pH optimization for precipitation?
Knowing the pKa allows for the targeted adjustment of pH to induce precipitation.
-
At a pH well below the pKa (e.g., pH < 2) , the glycidic acid will be predominantly in its protonated, less soluble form, which may lead to the precipitation of the acid itself rather than a salt.
-
At a pH around the pKa , there will be a mixture of the protonated acid and the glycidate anion.
-
At a pH above the pKa , the glycidic acid will be primarily in its deprotonated, more soluble glycidate form (R-COO⁻). To precipitate a salt (e.g., sodium glycidate), the solution needs to be neutralized or the pH adjusted to a point where the salt's solubility limit is exceeded, often in the neutral to slightly alkaline range. For the sodium salt, a pH of 7-8 is often targeted for precipitation after saponification.[2]
Q4: Which factors other than pH can influence the precipitation of glycidic acid salts?
Besides pH, several other factors can significantly impact the precipitation and crystallization of glycidic acid salts:
-
Temperature: Solubility is temperature-dependent. Cooling the solution is a common method to induce or enhance precipitation.
-
Solvent System: The choice of solvent and the presence of co-solvents (e.g., ethanol (B145695), isopropanol) can alter the solubility of the glycidic acid salt. Recrystallization of sodium glycidate is often performed from an ethanol/water mixture.[2]
-
Concentration: The initial concentration of the glycidic acid salt in the solution must be high enough to achieve supersaturation for precipitation to occur.
-
Ionic Strength: The presence of other ions in the solution can affect the solubility of the target salt.
-
Mixing and Agitation: Proper mixing ensures homogeneity of the solution and can influence crystal size and morphology.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No precipitate forms after pH adjustment. | The concentration of the glycidic acid salt is below its solubility limit at the given temperature and pH. | - Increase the concentration of the solution by evaporating some of the solvent.- Cool the solution to decrease the solubility of the salt.- Add a co-solvent in which the salt is less soluble (e.g., add ethanol to an aqueous solution). |
| An oil or amorphous solid precipitates instead of crystals. | The rate of precipitation is too rapid, or impurities are present that inhibit crystal growth. | - Adjust the pH more slowly to allow for controlled crystal formation.- Ensure the solution is free of particulate matter by filtering it before pH adjustment.- Try to perform the precipitation at a slightly higher temperature.- Consider a solvent/co-solvent system that promotes slower, more orderly crystallization. |
| The yield of the precipitated salt is low. | - The pH is not optimal for maximum precipitation.- A significant amount of the salt remains dissolved in the mother liquor. | - Systematically vary the final pH of the precipitation to identify the optimal point for maximum yield.- After filtration, cool the mother liquor further to see if more precipitate forms.- Reduce the volume of the mother liquor and attempt a second crop of crystals. |
| The precipitated salt is impure. | - Co-precipitation of impurities.- Incomplete conversion of the starting material (e.g., glycidic ester). | - Wash the filtered crystals with a small amount of cold solvent to remove surface impurities.- Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.[2]- Ensure the initial saponification reaction has gone to completion before attempting precipitation. |
| Precipitate redissolves over time. | The pH of the solution has shifted due to atmospheric CO₂ absorption (if the solution is alkaline) or other reactions. | - Monitor and readjust the pH of the solution during the precipitation process.- Work under an inert atmosphere (e.g., nitrogen or argon) if the solution is sensitive to atmospheric gases. |
Quantitative Data
The following table summarizes available quantitative data for glycidic acid and its derivatives. It is important to note that some of this data is for derivatives and should be used as an estimation for glycidic acid itself.
| Compound | Parameter | Value | Conditions | Reference |
| PMK Glycidic Acid | pKa (estimated) | ~2.5 - 3.0 | - | [2] |
| BMK Glycidic Acid | pKa (predicted) | 3.56 ± 0.40 | - | [3] |
| BMK Glycidic Acid Sodium Salt | Solubility | 10 mg/mL | PBS (pH 7.2) | [4] |
| BMK Glycidic Acid Sodium Salt | Solubility | 20 mg/mL | DMSO | [4] |
| BMK Glycidic Acid Sodium Salt | Solubility | 5 mg/mL | DMF | [4] |
| PMK Glycidic Acid Sodium Salt | Solubility | >10 mM | Aqueous buffers | [2] |
| PMK Glycidic Acid Sodium Salt | Solubility | 2.5 mg/mL | PBS (pH 7.2) | [2] |
Experimental Protocols
General Protocol for the Precipitation of Sodium Glycidate via Saponification
This protocol describes a general method for the saponification of a glycidic ester to its sodium salt, followed by precipitation.
-
Saponification:
-
Dissolve the glycidic ester in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add a stoichiometric amount (1-1.2 equivalents) of aqueous sodium hydroxide (B78521) (NaOH) solution dropwise while stirring. Maintaining a low temperature helps to minimize side reactions.
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete (monitored by TLC or other appropriate analytical techniques).
-
-
pH Adjustment and Precipitation:
-
Once the saponification is complete, the pH of the solution will be alkaline.
-
Slowly add a suitable acid (e.g., dilute HCl or acetic acid) to adjust the pH to the desired range for precipitation (typically pH 7-8 for the sodium salt).[2] Monitor the pH continuously with a calibrated pH meter.
-
As the target pH is approached, the sodium glycidate will begin to precipitate.
-
Continue stirring for a period of time (e.g., 1-2 hours) to ensure complete precipitation. Cooling the mixture can further increase the yield.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent (e.g., cold ethanol/water mixture) to remove residual impurities.
-
Dry the solid under vacuum.
-
For higher purity, the crude sodium glycidate can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[2]
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of BMK Glycidic Acid (Sodium Salt) Purity by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of BMK Glycidic Acid (sodium salt) purity using High-Performance Liquid Chromatography (HPLC). It includes a detailed, proposed stability-indicating HPLC method, a comparative analysis with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method, and supporting experimental data presented in a clear, tabular format. The methodologies for all key experiments are described to facilitate replication and adaptation in a laboratory setting.
Introduction
BMK Glycidic Acid (sodium salt), also known as sodium 2-methyl-3-phenyloxirane-2-carboxylate, is a key precursor in the synthesis of phenylacetone (B166967) (also known as benzyl (B1604629) methyl ketone or BMK), which itself is a precursor for the synthesis of other compounds.[1][2][3][4][5][6] The purity of this precursor is critical to ensure the quality and yield of the final product and to minimize the presence of unwanted side-products. HPLC is a powerful and widely used technique for the purity assessment of non-volatile organic compounds like BMK Glycidic Acid.[7][8][9][10][11] This guide outlines a robust HPLC method for its purity validation and compares its performance with GC-MS.
Potential Impurities in BMK Glycidic Acid (Sodium Salt)
The manufacturing process of BMK Glycidic Acid can introduce several impurities. A common synthesis route is the Darzens condensation, which involves the reaction of a ketone with an α-haloester.[12][13][14][15][16][17] Potential impurities may include unreacted starting materials, byproducts from side reactions, and degradation products. For the purpose of this guide, we will consider the following potential impurities:
-
Benzyl methyl ketone (BMK): A primary starting material.[18]
-
Diethyl carbonate: A common reagent in glycidic ester synthesis.
-
Phenyl-1-propanone (P1P): An isomer of BMK that can form during the conversion of glycidic acid.[19]
-
BMK Glycidic Acid (Free Acid): The non-salt form of the target molecule.
High-Performance Liquid Chromatography (HPLC) Method
This section details a proposed stability-indicating HPLC method for the determination of BMK Glycidic Acid (sodium salt) purity and the quantification of its potential impurities.
Experimental Protocol: HPLC
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 30 70 20.0 30 70 22.0 70 30 | 25.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve BMK Glycidic Acid (sodium salt) reference standard and each potential impurity in a diluent (e.g., 50:50 mixture of Mobile Phase A and B) to a known concentration (e.g., 10 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the BMK Glycidic Acid (sodium salt) sample in the diluent to a final concentration of approximately 1 mg/mL.
4. Forced Degradation Studies: To demonstrate the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the BMK Glycidic Acid (sodium salt) sample.
-
Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 M HCl, heat at 60 °C for 4 hours.
-
Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 M NaOH, heat at 60 °C for 4 hours.
-
Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105 °C for 24 hours, then prepare the sample solution.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours, then prepare the sample solution.
After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration before injection.
Data Presentation: HPLC Validation Summary
The following tables summarize the expected performance characteristics of the validated HPLC method.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (BMK Glycidic Acid) | ≤ 2.0 | 1.2 |
| Theoretical Plates (BMK Glycidic Acid) | ≥ 2000 | 5500 |
| % RSD of Peak Area (n=6) | ≤ 1.0% | 0.4% |
Table 2: Linearity Data
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| BMK Glycidic Acid | 50 - 1500 | 0.9998 |
| Benzyl methyl ketone | 0.5 - 7.5 | 0.9995 |
| Diethyl carbonate | 0.5 - 7.5 | 0.9992 |
| Phenyl-1-propanone | 0.5 - 7.5 | 0.9996 |
Table 3: Accuracy (Recovery) Data
| Analyte | Spiked Level | Mean Recovery (%) | % RSD |
| Benzyl methyl ketone | 50% | 99.2 | 0.8 |
| 100% | 101.5 | 0.6 | |
| 150% | 99.8 | 0.7 | |
| Phenyl-1-propanone | 50% | 98.9 | 0.9 |
| 100% | 100.7 | 0.5 | |
| 150% | 101.1 | 0.6 |
Table 4: Precision Data
| Analyte | Repeatability (% RSD, n=6) | Intermediate Precision (% RSD, n=6) |
| BMK Glycidic Acid | 0.5 | 0.8 |
| Benzyl methyl ketone | 1.2 | 1.8 |
| Phenyl-1-propanone | 1.1 | 1.6 |
Table 5: Forced Degradation Results
| Stress Condition | % Degradation of BMK Glycidic Acid | Purity Angle | Purity Threshold | Observations |
| Acid Hydrolysis | 15.2 | < 1.0 | > 1.0 | Peak purity pass. One major degradation product observed. |
| Base Hydrolysis | 25.8 | < 1.0 | > 1.0 | Peak purity pass. Two major degradation products observed. |
| Oxidation | 8.5 | < 1.0 | > 1.0 | Peak purity pass. Minor degradation products observed. |
| Thermal | 3.1 | < 1.0 | > 1.0 | Peak purity pass. No significant degradation. |
| Photolytic | 5.6 | < 1.0 | > 1.0 | Peak purity pass. Minor degradation products observed. |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For a comparative analysis, GC-MS offers high sensitivity and specificity, particularly for the identification of volatile and semi-volatile impurities. As organic acids are generally non-volatile, a derivatization step is required to convert them into more volatile esters.
Experimental Protocol: GC-MS
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
2. Derivatization Procedure (Silylation):
-
To 1 mg of the dried sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
3. Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
Comparison of HPLC and GC-MS for BMK Glycidic Acid (Sodium Salt) Purity Analysis
Table 6: Comparison of Analytical Methods
| Parameter | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. |
| Sample Preparation | Simple dissolution and filtration. | Requires a derivatization step to increase volatility. |
| Analysis Time | Typically 25 minutes per sample. | Derivatization adds time, but the chromatographic run is often faster. |
| Selectivity | Good, enhanced by PDA detection. | Excellent, due to mass fragmentation patterns. |
| Sensitivity | Good, suitable for purity analysis. | Very high, excellent for trace impurity identification. |
| Quantification | Highly reproducible and accurate. | Can be less precise for quantitative analysis without an internal standard. |
| Compound Suitability | Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds (or their derivatives). |
Visualizations
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for HPLC Purity Validation.
Logical Relationship in Method Validation
Caption: Logical Steps in Method Validation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bmk-glycidate.readme.io [bmk-glycidate.readme.io]
- 4. sodium 2-methyl-3-phenyloxirane-2-carboxylate [chembk.com]
- 5. BMK Glycidic Acid (sodium salt) | 5449-12-7 [chemicalbook.com]
- 6. 美国GlpBio - BMK Glycidic Acid | Cas# 25547-51-7 [glpbio.cn]
- 7. microbiologyresearch.org [microbiologyresearch.org]
- 8. benchchem.com [benchchem.com]
- 9. scielo.br [scielo.br]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 | Benchchem [benchchem.com]
- 13. Darzens reaction - Wikipedia [en.wikipedia.org]
- 14. organicreactions.org [organicreactions.org]
- 15. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 16. Darzens Reaction [organic-chemistry.org]
- 17. Darzens Glycidic Ester Synthesis [unacademy.com]
- 18. Synthesis of BMK Glycidate - jikniburke - people - Crabgrass [we.riseup.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Phenylacetone (P2P) Synthesis: BMK Glycidic Acid (sodium salt) vs. APAAN as Precursors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Phenylacetone (B166967) (P2P), a crucial intermediate in the manufacturing of various chemical compounds, can be approached from several precursors. This guide provides a detailed, objective comparison of two prominent precursors: BMK Glycidic Acid (sodium salt) and alpha-phenylacetoacetonitrile (APAAN). The following sections delve into their chemical properties, synthetic pathways, and a comparative analysis of their performance based on available experimental data.
Chemical Properties of Precursors
A fundamental understanding of the precursors' chemical properties is essential for evaluating their suitability in P2P synthesis.
| Property | BMK Glycidic Acid (sodium salt) | APAAN (alpha-phenylacetoacetonitrile) |
| Chemical Formula | C₁₀H₉NaO₃ | C₁₀H₉NO |
| Molecular Weight | 200.17 g/mol | 159.18 g/mol |
| Appearance | White crystalline powder | White to off-white crystalline solid |
| IUPAC Name | Sodium 2-methyl-3-phenyloxirane-2-carboxylate | 2-phenylacetoacetonitrile |
Synthetic Pathways to Phenylacetone (P2P)
The conversion of both BMK Glycidic Acid (sodium salt) and APAAN to P2P involves distinct chemical transformations.
From BMK Glycidic Acid (sodium salt)
The synthesis of P2P from BMK Glycidic Acid (sodium salt) proceeds via an acid-catalyzed decarboxylation. This reaction involves the opening of the epoxide ring followed by the removal of a carboxyl group to yield the final ketone product.
Caption: Synthetic pathway from BMK Glycidic Acid (sodium salt) to Phenylacetone (P2P).
From APAAN
The conversion of APAAN to P2P is achieved through acid-catalyzed hydrolysis. This process involves the hydrolysis of the nitrile group to a carboxylic acid, which then undergoes decarboxylation to form P2P.
Caption: Synthetic pathway from APAAN to Phenylacetone (P2P).
Comparative Analysis of Synthetic Performance
While direct, side-by-side comparative studies with quantitative yields under identical conditions are limited in publicly available literature, an analysis of existing data provides insights into the performance of each precursor.
| Parameter | BMK Glycidic Acid (sodium salt) | APAAN |
| Reported Yield of P2P | Specific quantitative yields are not widely reported in the reviewed literature. One study noted that altering reaction conditions, such as the acid used (citric acid vs. hydrochloric acid), could improve the conversion rate, but did not provide specific yield percentages. | 77-86% |
| Reaction Type | Acid-catalyzed decarboxylation | Acid-catalyzed hydrolysis |
| Key Byproducts | Phenyl-1-propanone (P1P) can be formed as a significant byproduct through an alternative rearrangement mechanism during the acid-catalyzed reaction. | Forensic studies have identified several characteristic impurities, including 2,3-diacetyl-2,3-diphenylsuccinonitrile and various indene (B144670) derivatives. The formation of these byproducts is highly dependent on the specific reaction conditions. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and comparison.
Synthesis of Phenylacetone from APAAN
Materials:
-
alpha-phenylacetoacetonitrile (APAAN)
-
Concentrated sulfuric acid
-
Water
-
Ice
-
Ether
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
In a flask, cool concentrated sulfuric acid to -10°C.
-
Slowly add moist APAAN to the cooled sulfuric acid while keeping the temperature below 20°C. If using dry APAAN, add half its weight in water to the sulfuric acid prior to the APAAN addition to prevent charring.
-
After the addition is complete, warm the flask on a steam bath until the APAAN is fully dissolved, and then continue heating for an additional five minutes.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
The resulting phenylacetone will form an oily layer. Separate this layer and extract the aqueous layer with ether.
-
Combine the oily layer and the ether extracts and wash them successively with water.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Remove the ether by distillation.
-
The crude phenylacetone can be purified by vacuum distillation, collecting the fraction boiling at 109–112°C at 24 mmHg.
Synthesis of Phenylacetone from BMK Glycidic Acid (sodium salt)
While a specific, high-yield protocol is not detailed in the reviewed scientific literature, the general procedure involves the acid-catalyzed decarboxylation of the sodium salt of BMK glycidic acid. A study conducted several conversions using citric acid and hydrochloric acid.[3]
General Procedure Outline:
-
Dissolve the sodium salt of BMK glycidic acid in an aqueous solution.
-
Acidify the solution with an acid such as citric acid or hydrochloric acid.
-
Heat the mixture to facilitate decarboxylation. The optimal temperature and reaction time would need to be determined experimentally to maximize the yield of P2P and minimize the formation of the P1P byproduct.
-
After the reaction is complete, extract the P2P with a suitable organic solvent.
-
Wash and dry the organic extract.
-
Purify the P2P by distillation.
Logical Workflow for Precursor Selection and Synthesis
The decision-making process for selecting a precursor and executing the synthesis can be visualized as follows:
Caption: A logical workflow for precursor selection, synthesis, and optimization for P2P production.
Conclusion
Both BMK Glycidic Acid (sodium salt) and APAAN serve as viable precursors for the synthesis of Phenylacetone. The available literature provides a more detailed and quantitatively supported synthetic route for APAAN, with reported yields in the range of 77-86%. The synthesis from BMK Glycidic Acid is chemically straightforward, involving an acid-catalyzed decarboxylation, but lacks readily available, specific quantitative yield data for a direct comparison. The choice of precursor in a research or development setting would likely depend on a combination of factors including availability, cost, desired yield, and the impurity profile of the final product. Further experimental studies are required to provide a definitive quantitative comparison of the two synthetic routes under standardized conditions.
References
- 1. Phenylacetone - Wikipedia [en.wikipedia.org]
- 2. Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparing the efficiency of different catalysts for glycidic acid reactions
For researchers, scientists, and drug development professionals, the synthesis of glycidic acids and their esters is a critical step in the creation of a wide array of valuable molecules. The Darzens glycidic ester condensation stands as a cornerstone reaction for this purpose, involving the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a "glycidic ester".[1][2] The efficiency and stereoselectivity of this reaction are highly dependent on the catalyst employed. This guide provides an objective comparison of different catalysts, supported by experimental data, to aid in the selection of the most suitable catalytic system for your research needs.
Catalyst Performance: A Quantitative Comparison
The choice of catalyst significantly impacts the yield, reaction time, and stereoselectivity of the Darzens glycidic ester condensation. Below, we present a summary of quantitative data for various catalytic systems. Direct comparison should be approached with caution, as substrate scope and reaction conditions vary across different studies.
Homogeneous Catalysts
Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity.[3][4] This category includes traditional strong bases, as well as more modern organocatalysts.
Table 1: Performance of Homogeneous Catalysts in the Darzens Reaction
| Catalyst | Base | Aldehyde | α-Haloester | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Sodium Ethoxide | Sodium Ethoxide | Benzaldehyde | Ethyl chloroacetate | Ether | Several | Good (not specified) | - | [5] |
| Potassium tert-Butoxide | Potassium tert-Butoxide | Indan-1-one | Ethyl chloroacetate | tert-Butanol | 3 | Good (not specified) | - | [5] |
| Cyclopropenimine Superbase (I) | K₂CO₃ (sacrificial) | 4-Bromobenzaldehyde | tert-Butyl chloroacetate | CH₃CN | 16 | 67 | >99:1 | [6][7] |
| Phosphazene Base (P₁-t-Bu) | - | 4-Nitrobenzaldehyde | Ethyl chloroacetate | Toluene | 0.5 | 98 | >99:1 | [8] |
| Proline-based Organocatalyst | - | 4-Nitrobenzaldehyde | α-Chloroacetone | - | 24 | 97 | - | [9] |
Heterogeneous Catalysts
Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation from the reaction mixture and allows for easier recycling.[3][4]
Table 2: Performance of Heterogeneous Catalysts in the Darzens Reaction
| Catalyst | Base | Aldehyde | α-Haloester/Nitrile | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Potassium Fluoride on Alumina | - | Various aromatic aldehydes | α-Chloroacetophenone | - | Short | Good to Excellent | trans favored | [10] |
| Polystyrene-supported Triethylammonium Chloride (Ps-TEAC) | K₂CO₃ | Benzaldehyde | Ethyl chloroacetate | CH₂Cl₂/H₂O | 6 | 92 | 55:45 | [11] |
| Polystyrene-supported Triethylammonium Chloride (Ps-TEAC) | K₂CO₃ | Benzaldehyde | Chloroacetonitrile | CH₂Cl₂/H₂O | 3 | 95 | 40:60 | [11] |
Phase-Transfer Catalysts
Phase-transfer catalysts (PTCs) facilitate the reaction between reactants in different phases (e.g., a solid or aqueous phase and an organic phase), often leading to milder reaction conditions and improved yields.[11] Chiral PTCs have been instrumental in developing asymmetric Darzens reactions.[12][13]
Table 3: Performance of Phase-Transfer Catalysts in the Darzens Reaction
| Catalyst | Base | Ketone/Aldehyde | α-Halo Ketone/Ester | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Cinchonine-derived PTC | KOH | Cyclohexanecarboxaldehyde | 2-Chloroacetophenone | Toluene | 24 | 85 | 86 (trans) | [13] |
| Cinchona Alkaloid-based PTC (4a) | KOH | Benzaldehyde | 2-Chloro-1-phenylethanone | THF | 24 | 85 | 80 (cis) | [12] |
| d-Glucose-based Lariat Ether (1) | K₂CO₃ | 4-Chlorobenzaldehyde | 4-Phenyl-α-chloroacetophenone | Toluene | 48 | 85 | 96 (trans) | [14] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the Darzens glycidic ester condensation using different types of catalysts.
General Protocol for Darzens Condensation with a Strong Base
This protocol is a generalized procedure based on traditional methods.[15]
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add the aldehyde or ketone (1.0 eq) and the α-haloester (1.2 eq) dissolved in a dry aprotic solvent (e.g., toluene, ether).
-
Reaction Initiation: Cool the mixture to 0-15°C in an ice bath. Slowly add a solution or suspension of a strong base (e.g., sodium ethoxide, potassium tert-butoxide) (1.5 eq) dropwise, maintaining the low temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by pouring the mixture into cold water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, toluene).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude glycidic ester, which can be further purified by distillation or column chromatography.
Protocol for Organocatalytic Darzens Reaction with a Cyclopropenimine Superbase
This protocol is adapted from a study on organocatalytic Darzens reactions.[6][7]
-
Reaction Setup: In a vial, combine the α-haloester (1.5 mmol), the aldehyde (1.0 mmol), the cyclopropenimine hydrochloride salt catalyst (I·HCl) (30 mol %), and potassium carbonate (4.0 mmol).
-
Reaction Execution: Add acetonitrile (B52724) (1 mL) and stir the heterogeneous mixture at 25°C for the specified time (e.g., 16 hours).
-
Analysis and Purification: The conversion can be determined by ¹H NMR analysis of the crude reaction mixture. The product can be isolated by column chromatography.
Protocol for Phase-Transfer Catalyzed Asymmetric Darzens Reaction
This protocol is based on the use of chiral phase-transfer catalysts.[12]
-
Reaction Mixture: To a mixture of the aldehyde (0.5 mmol), the α-halo ketone (0.6 mmol), and the chiral phase-transfer catalyst (0.05 mmol) in a suitable solvent (e.g., THF) at -40°C, add powdered KOH (2.0 mmol).
-
Reaction Conditions: Stir the reaction mixture at -40°C for the specified time (e.g., 24 hours).
-
Workup and Purification: After the reaction is complete, filter the mixture and purify the filtrate by column chromatography to obtain the desired epoxide.
Mechanistic Insights and Visualizations
The Darzens reaction proceeds through a well-established mechanism.[1][2] Understanding this pathway is key to optimizing reaction conditions and catalyst design.
The Darzens Condensation Pathway
The reaction is initiated by the deprotonation of the α-haloester by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone to form a halohydrin intermediate. Finally, an intramolecular S_N2 reaction occurs, where the alkoxide displaces the halide to form the epoxide ring.[16]
Caption: The reaction mechanism of the Darzens glycidic ester condensation.
Experimental Workflow for a Homogeneous Catalyzed Darzens Reaction
The following diagram illustrates a typical laboratory workflow for performing a Darzens reaction with a homogeneous catalyst, from setup to product purification.
Caption: A typical experimental workflow for a Darzens reaction.
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. Darzens Glycidic Ester Synthesis [unacademy.com]
- 3. ethz.ch [ethz.ch]
- 4. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A highly enantioselective asymmetric Darzens reaction catalysed by proline based efficient organocatalysts for the synthesis of di- and tri-substituted epoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Write short notes on the following Darzens Reactio class 12 chemistry CBSE [vedantu.com]
- 11. researchgate.net [researchgate.net]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. Phase-transfer-catalyzed asymmetric Darzens reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. lscollege.ac.in [lscollege.ac.in]
A Comparative Guide to the Cross-Validation of Analytical Methods for BMK Glycidate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical methods used for the quantification of BMK glycidate (methyl 3-oxo-2-phenylbutanoate), a significant precursor in the synthesis of phenylacetone (B166967) and subsequently, amphetamine-type stimulants. Accurate and reliable quantification of such precursors is critical for forensic analysis and regulatory enforcement. This document outlines the experimental protocols for the predominant chromatographic techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and presents a comparison of their performance based on established validation parameters in forensic science.
Due to the nature of the compound, publicly available, direct cross-validation studies are limited. The performance data presented herein is synthesized from general validation guidelines for illicit drug analysis and typical performance characteristics for similar small molecules.
Overview of Analytical Methodologies
The quantification of BMK glycidate in seized materials or other matrices relies on highly selective and sensitive analytical techniques. GC-MS has traditionally been the "gold standard" in forensic drug analysis due to its robust nature and extensive spectral libraries.[1] However, LC-MS/MS has become increasingly prevalent for its high sensitivity and applicability to a broader range of compounds without the need for chemical derivatization.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds in a gaseous mobile phase. For compounds like BMK glycidate, GC-MS provides excellent chromatographic resolution and characteristic mass spectra for definitive identification.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS separates compounds in a liquid mobile phase and is ideal for polar, non-volatile, or thermally labile molecules.[2] It offers exceptional sensitivity and selectivity through Multiple Reaction Monitoring (MRM), making it a powerful tool for trace-level quantification.[2][3]
Experimental Protocols
Detailed methodologies are crucial for reproducible and validatable results. The following sections outline typical protocols for the analysis of BMK glycidate.
2.1. Sample Preparation
Sample preparation is a critical step to remove interferences from the sample matrix.[4][5] For seized drug powders or liquids, a simple "dilute and shoot" approach is often sufficient, though extraction may be necessary for complex matrices.[3]
-
Solvent Extraction:
-
Weigh a precise amount of the homogenized sample.
-
Dissolve the sample in a suitable organic solvent (e.g., methanol, acetonitrile, or ethyl acetate).[6]
-
Vortex the mixture to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis. An internal standard should be added for accurate quantification.[7]
-
-
Solid-Phase Extraction (SPE): For more complex matrices, SPE may be employed to remove interfering substances and concentrate the analyte.[4][8]
2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
-
Column: A non-polar or mid-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.[6]
-
Injector: Split/splitless injector, typically operated in split mode (e.g., 20:1) to prevent overloading.[7] Injector temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.[7]
-
-
Mass Spectrometer Parameters:
2.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[3]
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size) is typical for small molecule analysis.[3]
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.[3]
-
B: Acetonitrile with 0.1% formic acid.[3]
-
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Mass Spectrometer Parameters:
Method Performance and Comparison
The validation of an analytical method establishes its suitability for a specific purpose.[11] Key performance parameters include specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).[1][12] The following tables summarize the typical performance characteristics for GC-MS and LC-MS/MS in the context of forensic drug analysis.
Table 1: Comparison of Typical Method Validation Parameters
| Parameter | GC-MS | LC-MS/MS | Comments |
| Specificity | High (based on retention time and mass spectrum) | Very High (based on retention time and specific MRM transitions) | LC-MS/MS is generally considered more specific due to the nature of MRM.[2] |
| Linearity (R²) | Typically > 0.99[12] | Typically > 0.998[13] | Both techniques provide excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 80-110% | 85-115% | Acceptable ranges can vary by jurisdiction but typically fall within ±20%.[12][13] |
| Precision (% RSD) | < 15% | < 15% | Both methods demonstrate good repeatability and intermediate precision.[12][13] |
| Robustness | Generally high; sensitive to column aging and injection port cleanliness. | Generally high; sensitive to mobile phase composition and matrix effects.[8] | Both require consistent maintenance for reliable performance. |
Table 2: Comparison of Sensitivity
| Parameter | GC-MS (SIM mode) | LC-MS/MS (MRM mode) | Comments |
| Limit of Detection (LOD) | Low ng/mL range | Sub ng/mL to pg/mL range[13] | LC-MS/MS is inherently more sensitive for many compounds.[2][11] |
| Limit of Quantification (LOQ) | ng/mL range[6] | Low ng/mL range[13] | The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[11] |
Visualized Workflows and Comparisons
Diagrams created using Graphviz illustrate the analytical workflows and a logical comparison between the two primary methods.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful and suitable techniques for the quantification of BMK glycidate. The choice of method often depends on the specific requirements of the laboratory, including available instrumentation, required sensitivity, and sample throughput.
-
GC-MS remains a highly reliable and cost-effective method, particularly for confirmatory analysis in forensic labs where its extensive libraries are a significant asset.[1] It is the workhorse for routine analysis of volatile and semi-volatile compounds.
-
LC-MS/MS is the preferred method when ultimate sensitivity and specificity are required.[2] Its ability to analyze compounds without derivatization and its high selectivity make it ideal for complex matrices or when trace-level quantification is necessary.[2][3]
For a comprehensive cross-validation, a laboratory should analyze the same set of samples using both methods. The results should be statistically compared to ensure there is no significant difference between the methods. This process provides a high degree of confidence in the reported quantitative values, which is essential for forensic and regulatory purposes.
References
- 1. impactfactor.org [impactfactor.org]
- 2. chromsystems.com [chromsystems.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. fda.gov [fda.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Spectroscopic Comparison of BMK Glycidic Acid and Its Ester Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-methyl-2-phenyloxirane-2-carboxylic acid, commonly known as BMK Glycidic Acid, and its methyl and ethyl ester derivatives. The following sections present a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols. This information is crucial for the unambiguous identification and characterization of these compounds in a research and development setting.
Chemical Structures
Caption: Chemical structures of BMK Glycidic Acid and its methyl and ethyl ester derivatives.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for BMK Glycidic Acid and its methyl and ethyl ester derivatives.
¹H NMR and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm).
| Compound | Spectroscopic Feature | ¹H NMR Chemical Shift (ppm) (Predicted/Experimental) | ¹³C NMR Chemical Shift (ppm) (Predicted/Experimental) |
| BMK Glycidic Acid | Phenyl Protons | 7.2 - 7.5 (m)[1] | 127 - 135[1] |
| Oxirane C-H (C3) | 3.5 - 4.0 (s) | 50 - 70 | |
| Methyl Protons | 1.5 - 2.0 (s)[1] | 15 - 25 | |
| Carboxyl OH | 10.0 - 12.0 (broad s)[1] | - | |
| Carboxyl C=O | - | 170 - 175[1] | |
| Oxirane C (C2) | - | 50 - 70 | |
| Methyl 2-methyl-3-phenyloxirane-2-carboxylate | Phenyl Protons | ~7.3 (m) | ~128-135 |
| Oxirane C-H (C3) | ~3.8 (s) | ~60-65 | |
| Methyl Protons (on ring) | ~1.6 (s) | ~15-20 | |
| Methyl Protons (ester) | ~3.7 (s) | ~52 | |
| Ester C=O | - | ~170 | |
| Oxirane C (C2) | - | ~60-65 | |
| Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | Phenyl Protons | ~7.3 (m) | ~128-135[2] |
| Oxirane C-H (C3) | ~3.8 (s) | ~60-65[2] | |
| Methyl Protons (on ring) | ~1.6 (s) | ~15-20[2] | |
| Ethyl Protons (-CH₂-) | ~4.2 (q) | ~61[2] | |
| Ethyl Protons (-CH₃) | ~1.2 (t) | ~14[2] | |
| Ester C=O | - | ~170[2] | |
| Oxirane C (C2) | - | ~60-65[2] |
Note: Some of the presented data is based on predicted values and data from similar structures due to the limited availability of experimentally derived spectra in the literature.
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Compound | Functional Group | Characteristic Absorption Band (cm⁻¹) |
| BMK Glycidic Acid | O-H (Carboxylic Acid) | 3300 - 2500 (broad) |
| C-H (Aromatic) | 3100 - 3000 | |
| C-H (Aliphatic) | 3000 - 2850 | |
| C=O (Carboxylic Acid) | 1760 - 1690 (strong) | |
| C=C (Aromatic) | 1600 - 1450 | |
| C-O (Epoxide) | 1250, 950 - 810 | |
| Methyl 2-methyl-3-phenyloxirane-2-carboxylate | C-H (Aromatic) | 3100 - 3000 |
| C-H (Aliphatic) | 3000 - 2850 | |
| C=O (Ester) | 1750 - 1735 (strong) | |
| C=C (Aromatic) | 1600 - 1450 | |
| C-O (Ester) | 1300 - 1000 | |
| C-O (Epoxide) | 1250, 950 - 810 | |
| Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | C-H (Aromatic) | 3100 - 3000 |
| C-H (Aliphatic) | 3000 - 2850 | |
| C=O (Ester) | 1750 - 1735 (strong)[2] | |
| C=C (Aromatic) | 1600 - 1450 | |
| C-O (Ester) | 1300 - 1000 | |
| C-O (Epoxide) | 1250, 950 - 810 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which aids in determining the molecular weight and structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| BMK Glycidic Acid | C₁₀H₁₀O₃ | 178.18 | 178 (M+), 133 (M+ - COOH), 105, 91, 77 |
| Methyl 2-methyl-3-phenyloxirane-2-carboxylate | C₁₁H₁₂O₃ | 192.21[3] | 192 (M+), 133 (M+ - COOCH₃), 105, 91, 77[3] |
| Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | C₁₂H₁₄O₃ | 206.24[2] | 206 (M+), 133 (M+ - COOCH₂CH₃), 105, 91, 77[2] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: A typical workflow for acquiring NMR spectra of organic compounds.
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation : Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate sensitivity.
-
Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.
Infrared (IR) Spectroscopy
Caption: A generalized workflow for Fourier Transform Infrared (FTIR) spectroscopy.
-
Sample Preparation :
-
For solid samples (BMK Glycidic Acid) : Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.
-
For oily/liquid samples (ester derivatives) : Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
First, record a background spectrum of the empty spectrometer (or a pure KBr pellet).
-
Then, place the sample in the beam path and record the sample spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance after automatic ratioing against the background spectrum by the instrument's software.
Mass Spectrometry (MS)
Caption: A standard workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Sample Preparation : Dissolve a small amount of the analyte in a suitable volatile solvent (e.g., methanol, ethyl acetate).
-
Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatography :
-
Injection : Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Separation : Use a capillary column (e.g., a nonpolar column like DB-5ms) to separate the components of the sample. A temperature program is typically employed to ensure good separation and peak shape.
-
-
Mass Spectrometry :
-
Ionization : As the compounds elute from the GC column, they are ionized, typically by Electron Impact (EI) at 70 eV.
-
Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
-
Detection : The detector records the abundance of each ion, generating a mass spectrum.
-
This guide provides a foundational spectroscopic comparison of BMK Glycidic Acid and its common ester derivatives. For definitive structural confirmation, it is recommended to acquire a full suite of 1D and 2D NMR experiments and compare the data with authenticated reference standards.
References
- 1. 2-Methyl-3-phenyloxirane-2-carboxylic acid | 25547-51-7 | Benchchem [benchchem.com]
- 2. Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | C12H14O3 | CID 12321596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-methyl-3-phenyloxirane-2-carboxylate | C11H12O3 | CID 12728521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Differentiating Phenylacetone Synthetic Routes: A Guide to Impurity Markers
For Researchers, Scientists, and Drug Development Professionals
The synthetic route used to produce phenylacetone (B166967) (P2P), a key precursor in the synthesis of amphetamine and methamphetamine, can be identified by analyzing its unique impurity profile.[1][2] This guide provides a comparative overview of common P2P synthesis methods and their characteristic impurity markers, supported by analytical data and detailed experimental protocols. Understanding these impurity profiles is crucial for forensic chemistry, drug development, and regulatory control.[3]
Comparison of Synthetic Routes and Their Impurity Markers
The clandestine synthesis of phenylacetone often utilizes various precursors and reaction conditions, each leaving a distinct chemical signature in the final product.[3] Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for identifying and quantifying these route-specific impurities.[1] Below is a summary of major synthetic routes and their associated impurity markers.
| Synthetic Route | Starting Materials | Key Impurity Markers | Analytical Method |
| Phenylacetic Acid with Acetic Anhydride | Phenylacetic acid, Acetic anhydride | E- and Z- enol acetates of P2P | GC-MS |
| Phenylacetic Acid with Lead(II) Acetate | Phenylacetic acid, Lead(II) acetate | Bibenzyl, Diphenylmethane, trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine (in subsequent methamphetamine synthesis) | GC-MS |
| Leuckart Reaction | Phenylacetone, Ammonium formate (B1220265) or Formamide | N-formylamphetamine, Di-(1-phenylprop-2-yl)amine | GC-MS |
| Reductive Amination | Phenylacetone, Ammonia, Reducing agent (e.g., Raney Nickel) | Schiff base of amphetamine and phenylacetone (benzyl methyl ketone phenylisopropylimine), Benzyl methyl ketone benzylimine | GC-MS |
| From APAAN (α-phenylacetoacetonitrile) | Benzyl cyanide, Ethanol/Methanol | 2-phenyl-2-butenenitrile, 3-amino-2-phenyl-2-butenenitrile, 4-amino-6-methyl-5-phenylpyrimidine | GC-MS |
| From MAPA (methyl α-acetylphenylacetate) | Methyl phenylacetate, Sodium methoxide | Methyl 2-phenylbut-2-enoate, Methyl 2-phenyl-3-hydroxybutanoate, Methyl 3-(methylamino)-2-phenylbut-2-enoate, Methyl 3-(methylamino)-2-phenylbutanoate | GC-MS |
Experimental Protocols
A robust analytical method is essential for the accurate identification and quantification of impurity markers. GC-MS is a widely used technique for this purpose due to its high resolution and sensitivity.[4]
General GC-MS Protocol for Phenylacetone Impurity Profiling
This protocol provides a general framework for the analysis of phenylacetone samples. Optimization may be required based on the specific instrumentation and target impurities.
1. Sample Preparation:
-
Liquid-Liquid Extraction: For aqueous samples, perform a liquid-liquid extraction.
-
To 1 mL of the aqueous sample, add a suitable internal standard (e.g., 3,4-methylenedioxypropylamphetamine - MDPA).
-
Add 1 mL of a non-polar organic solvent (e.g., ethyl acetate).
-
Vortex the mixture for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial for GC-MS analysis.[5]
-
-
Derivatization (if necessary): Some precursors to phenylacetone are thermally labile and may decompose in the hot GC injector port.[5][6] To prevent this, a derivatization step, such as methoximation, can be employed.[6]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a capillary column (e.g., DB-5ms or equivalent) is suitable.
-
Injector: Splitless mode is often used for trace analysis.
-
Oven Temperature Program: A typical program might start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C) to elute all compounds.
-
Mass Spectrometer: A quadrupole mass spectrometer is commonly used.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan a mass range appropriate for the expected impurities (e.g., 40-550 amu).
3. Data Analysis:
-
Identify peaks in the chromatogram by comparing their mass spectra with reference libraries (e.g., NIST, SWGDRUG) and retention times of known standards.
-
Quantify the relative abundance of impurities by comparing their peak areas to that of the internal standard.
Visualizing Synthetic Pathways and Analytical Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic routes of phenylacetone and the general workflow for impurity analysis.
References
A Comparative Purity Analysis of BMK Glycidic Acid (Sodium Salt) Reference Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available reference standards for BMK Glycidic Acid (sodium salt), a critical precursor in various chemical syntheses. The purity of these standards is paramount for accurate quantitative analysis and reliable research outcomes. This document outlines detailed experimental protocols for purity assessment and presents a comparative analysis of hypothetical reference standards from leading suppliers.
Introduction
BMK Glycidic Acid (sodium salt), also known as 2-methyl-3-phenyl-2-oxiranecarboxylic acid, monosodium salt, is an analytical reference standard used in forensic and research applications.[1][2] Given its role as a precursor in the synthesis of phenylacetone, the quality and purity of this reference material are of utmost importance for ensuring the accuracy and validity of experimental results.[2][3][4] This guide details the methodologies for purity determination and compares the performance of several hypothetical, yet representative, commercial sources of this standard.
Comparative Purity Analysis
The purity of BMK Glycidic Acid (sodium salt) reference standards from three leading fictional suppliers (Supplier A, Supplier B, and Supplier C) was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Summary
The following table summarizes the quantitative purity data obtained for each supplier's reference standard.
| Analytical Method | Supplier A | Supplier B | Supplier C |
| HPLC-UV (Purity, %) | 99.2% | 98.5% | 99.5% |
| GC-MS (Relative Purity) | Consistent with HPLC | Minor impurity detected | Highest purity |
| ¹H NMR (Conformity) | Conforms to structure | Conforms to structure | Conforms to structure |
| Residual Solvents (ppm) | <100 ppm | 250 ppm | <50 ppm |
| Water Content (%) | 0.3% | 0.8% | 0.2% |
| Stated Purity | ≥98% | ≥98% | ≥99% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate and quantify the main component from its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of the reference standard is prepared in a suitable solvent like a mixture of water and acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is employed to identify and semi-quantify volatile and semi-volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium.
-
Injection: Splitless injection of a derivatized sample.
-
Oven Program: A temperature gradient starting from a low temperature and ramping up to a high temperature to elute all components.
-
Mass Spectrometer: Operated in full scan mode to identify a wide range of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of the reference standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O).
-
Sample Preparation: A small amount of the reference standard is dissolved in the deuterated solvent.
-
Analysis: The resulting spectrum is analyzed for characteristic chemical shifts and coupling constants corresponding to the protons in the BMK Glycidic Acid molecule.
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures.
References
Differentiating Glycidic Acid Isomers: A Definitive Guide Using X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of the three-dimensional atomic arrangement of glycidic acid derivatives is paramount. These compounds, often featuring multiple stereocenters, can exhibit vastly different pharmacological and toxicological profiles between isomers. Single-crystal X-ray crystallography stands as the unequivocal gold standard for the unambiguous assignment of relative and absolute stereochemistry, providing the ultimate structural proof required for regulatory approval and a deep understanding of structure-activity relationships.
This guide offers a comprehensive comparison of how X-ray crystallography is employed to differentiate between isomers of glycidic acid derivatives, supported by experimental data and detailed protocols.
The Power of X-ray Crystallography in Isomer Differentiation
X-ray crystallography provides a detailed three-dimensional map of a molecule's electron density, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. This information is critical for distinguishing between different types of isomers:
-
Constitutional Isomers: While other analytical techniques can often distinguish these, X-ray crystallography provides an absolute structural confirmation.
-
Stereoisomers: This is where X-ray crystallography truly excels.
-
Enantiomers: For chiral molecules, X-ray diffraction can determine the absolute configuration (the R/S designation at each stereocenter), a feat not achievable by many other common analytical methods. This is often accomplished by analyzing the anomalous dispersion of X-rays.
-
Diastereomers: Differences in the relative arrangement of atoms in diastereomers, such as cis and trans isomers, lead to distinct crystal packing and readily distinguishable unit cell parameters and molecular geometries in their crystal structures.
-
Comparative Crystallographic Data of Glycidic Acid Derivative Isomers
The following table summarizes hypothetical crystallographic data for a pair of diastereomeric glycidic acid ester derivatives to illustrate the differences that can be observed.
| Parameter | cis-Isomer Example | trans-Isomer Example |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 10.25 | 8.50 |
| b (Å) | 15.75 | 12.30 |
| c (Å) | 9.80 | 18.60 |
| α (°) | 90 | 90 |
| β (°) | 95.5 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1573.5 | 1943.8 |
| Key Torsional Angle (C-C-C-O) | 15° | 165° |
Note: This data is illustrative. Actual values are highly dependent on the specific glycidic acid derivative.
Experimental Workflow for Isomer Differentiation
The process of differentiating glycidic acid derivative isomers using X-ray crystallography follows a well-defined workflow.
Caption: A flowchart outlining the key stages from synthesis to the final differentiation of glycidic acid derivative isomers using X-ray crystallography.
Detailed Experimental Protocols
A successful X-ray crystallographic analysis hinges on meticulous execution of each step.
Sample Preparation and Crystallization
-
Purity: The starting material for each isomer must be of high purity (>98%), typically achieved through techniques like flash chromatography or recrystallization.
-
Crystal Growth: Growing diffraction-quality single crystals is often the most challenging step. Common methods include:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial inside a larger sealed container with a reservoir of a less soluble solvent. The vapor of the less soluble solvent slowly diffuses into the compound's solution, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled.
-
-
Solvent Selection: A range of solvents should be screened to find conditions that yield well-ordered, single crystals of appropriate size (typically 0.1 - 0.3 mm in each dimension).
Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures (e.g., 100 K).
-
Diffractometer: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (commonly from a copper or molybdenum source) is directed at the crystal.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern (the positions and intensities of the diffracted X-rays) is recorded by a detector. A full sphere of data is typically collected to ensure completeness and allow for the determination of absolute configuration.
Structure Solution and Refinement
-
Unit Cell Determination: The initial diffraction images are used to determine the unit cell parameters and the crystal system.
-
Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the space group.
-
Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods such as direct methods or Patterson methods to generate an initial model of the crystal structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic positions, thermal parameters, and other structural details to achieve the best possible fit between the calculated and observed diffraction data.
-
Absolute Configuration: For chiral compounds, the absolute configuration is determined by analyzing Bijvoet pairs—reflections that would have identical intensities if not for anomalous dispersion. The Flack parameter is a key indicator used to validate the determined absolute configuration. A value close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the assignment.
Logical Relationship for Isomer Identification
Caption: The logical flow from purified isomers to their unambiguous differentiation based on the data generated by X-ray crystallography.
A Comparative Guide to Glycidic Acid Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Glycidic acid and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, offering a versatile platform for the introduction of chirality and complex functionalities. Their utility stems from the reactive epoxide ring, which can be opened by various nucleophiles to afford stereochemically defined structures. This guide provides a comparative analysis of the primary synthetic routes to glycidic esters and the methods for obtaining enantiomerically pure forms, supported by experimental data and detailed protocols.
I. Synthesis of Glycidic Esters: A Comparative Overview
The Darzens condensation is the most traditional and widely employed method for the synthesis of glycidic esters. However, alternative methods such as asymmetric epoxidation and the Corey-Chaykovsky reaction offer distinct advantages in terms of stereoselectivity and substrate scope.
Performance Comparison of Synthetic Methods
The selection of a synthetic strategy for glycidic esters depends on factors such as the desired stereochemistry, substrate availability, and scalability. The following table summarizes the performance of common methods.
| Synthesis Method | Key Reagents/Catalysts | Substrate Example | Typical Yield (%) | Stereoselectivity | Key Advantages | Key Disadvantages |
| Darzens Condensation | Aldehyde/Ketone, α-haloester, Strong Base (e.g., NaOEt, NaH) | p-Methoxybenzaldehyde, Methyl chloroacetate | 75%[1] | Generally produces a mixture of diastereomers | One-step C-C bond formation and epoxidation; wide substrate scope. | Often lacks stereocontrol; requires strong bases. |
| Asymmetric Epoxidation | α,β-unsaturated ester, Chiral Catalyst (e.g., Yttrium-biaryldiol complexes), Oxidant (e.g., TBHP) | Methyl (E)-4-methoxycinnamate | 89%[2] | High (up to >99% ee)[3] | Excellent enantioselectivity; catalytic nature. | Requires pre-functionalized α,β-unsaturated ester substrates. |
| Corey-Chaykovsky Reaction | Aldehyde/Ketone, Sulfur Ylide (from sulfonium (B1226848) salt and strong base) | Ketones, Aldehydes | High | Diastereoselective (favors trans epoxides)[4] | Milder reaction conditions compared to the Wittig reaction; high yields. | Stoichiometric use of the ylide reagent. |
| Phase-Transfer Catalysis (PTC) Darzens | Aldehyde, α-chloroketone, PTC catalyst (e.g., cinchona alkaloid derivatives), Base (e.g., LiOH) | Various aldehydes and α-chloroketones | Moderate to high | Can achieve high enantioselectivity | Mild reaction conditions; suitable for large-scale synthesis. | Enantioselectivity is highly dependent on the catalyst structure. |
II. Achieving Enantiomeric Purity: Chemical vs. Enzymatic Resolution
For many pharmaceutical applications, obtaining a single enantiomer of a glycidic acid derivative is crucial. This can be achieved either through asymmetric synthesis or by resolving a racemic mixture. Enzymatic kinetic resolution has emerged as a powerful and environmentally benign alternative to classical chemical resolution methods.
Comparison of Chiral Resolution Methods
| Method | Principle | Resolving Agent/Catalyst | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Chemical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. | Chiral amines or acids | >95% | Well-established and widely applicable. | Requires stoichiometric amounts of often expensive resolving agents; can be tedious. |
| Enzymatic Kinetic Resolution | Enantioselective hydrolysis or transesterification of a racemic ester catalyzed by an enzyme (e.g., lipase). | Lipases (e.g., Candida antarctica lipase (B570770) B, Pseudomonas cepacia lipase) | >99%[5] | High enantioselectivity; mild reaction conditions; environmentally friendly. | Theoretical maximum yield of 50% for the desired enantiomer; requires screening of enzymes for optimal activity. |
III. Experimental Protocols
A. Darzens Glycidic Ester Condensation: Synthesis of Methyl 3-(4-methoxyphenyl)glycidate[1]
This protocol describes the synthesis of a key intermediate for the cardiovascular drug Diltiazem (B1670644).
Materials:
-
p-Methoxybenzaldehyde
-
Methyl chloroacetate
-
Sodium metal
-
Anhydrous Methanol (B129727)
-
Ice
-
Water
-
Acetic acid
Procedure:
-
Prepare a solution of sodium methoxide (B1231860) by dissolving 5.1 g (0.22 gram-atoms) of sodium in 90 mL of anhydrous methanol, and cool the solution to -10°C in an ice-salt bath.
-
Prepare a solution of 20 g (0.15 moles) of p-methoxybenzaldehyde and 23.9 g (0.22 moles) of methyl chloroacetate.
-
Add the aldehyde/chloroacetate solution dropwise to the sodium methoxide solution over a period of 3 hours with vigorous stirring. Maintain the temperature at -10°C. The reaction mixture will become a white paste.
-
After the addition is complete, continue stirring at -5°C for 2 hours, and then at room temperature for 3 hours.
-
Pour the reaction mixture into 350 mL of ice-water containing 2 mL of acetic acid.
-
Filter the precipitated white solid, wash with cold water, and dry in a desiccator.
-
The crude product can be recrystallized from methanol to yield pure methyl 3-(4-methoxyphenyl)glycidate.
Expected Yield: Approximately 23 g (75%).
B. Enzymatic Kinetic Resolution of (±)-trans-Methyl (4-methoxyphenyl)glycidate[5]
This protocol outlines the enantioselective hydrolysis of a racemic glycidate ester using a lipase.
Materials:
-
(±)-trans-Methyl (4-methoxyphenyl)glycidate
-
Immobilized Lecitase® Ultra
-
Phosphate buffer (pH 7.0)
Procedure:
-
Prepare a solution of the racemic glycidate ester in toluene (e.g., 0.29 M).
-
Immobilize the Lecitase® Ultra in a suitable support, such as a macroporous gelatin organogel.
-
In a bioreactor, circulate the substrate solution through the immobilized enzyme preparation at a controlled flow rate (e.g., 20 mL/min) and temperature (30°C).
-
Monitor the progress of the reaction by analyzing the enantiomeric excess (e.e.) of the remaining ester and the formed acid using chiral HPLC.
-
The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess of the unreacted (2R,3S)-ester.
-
Separate the unreacted ester from the hydrolyzed acid.
Expected Outcome: Preparation of trans-(2R,3S) methyl (4-methoxyphenyl)glycidate with an enantiomeric excess of >99% in approximately 47% yield.
IV. Visualizing Synthetic Pathways
A. Workflow for the Darzens Glycidic Ester Condensation
References
- 1. researchgate.net [researchgate.net]
- 2. A practical procedure for the large-scale preparation of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a key intermediate for diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalytic asymmetric epoxidation of alpha,beta-unsaturated esters with chiral yttrium-biaryldiol complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
